(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
Description
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Properties
Molecular Formula |
C14H22BFO2 |
|---|---|
Molecular Weight |
252.13 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C14H22BFO2/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,17-18H,1-6H3 |
InChI Key |
SEVGDJGRTDEVJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C(C)(C)C)F)C(C)(C)C)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of (3,5-Di-tert-butyl-4-fluorophenyl)boronic Acid
Abstract
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the sterically hindered 3,5-di-tert-butyl-4-fluorophenyl moiety. This guide provides a comprehensive, in-depth protocol for its synthesis, grounded in the principles of directed ortho-metalation (DoM). We will explore the mechanistic underpinnings of the synthetic strategy, offer a detailed, step-by-step experimental procedure, and address critical aspects of safety, purification, and characterization to ensure a robust and reproducible outcome for researchers in drug development and organic synthesis.
Introduction: Significance and Synthetic Strategy
Arylboronic acids are indispensable reagents in modern organic synthesis. The title compound, with its bulky tert-butyl groups flanking a fluorine atom, offers unique steric and electronic properties to target molecules, influencing their conformation, metabolic stability, and biological activity.
The most logical and widely employed strategy for synthesizing this and similar polysubstituted arylboronic acids is a three-step sequence rooted in directed ortho-metalation (DoM).[1][2][3] This powerful technique allows for regioselective functionalization of an aromatic ring by using a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton.[1][2][3]
Our synthetic approach is as follows:
-
Starting Material: 1,3-di-tert-butyl-2-fluorobenzene. The fluorine atom will serve as the directing group.
-
Directed ortho-Metalation: Deprotonation at the C4 position (ortho to the fluorine and meta to the tert-butyl groups) using a strong lithium base.
-
Borylation: Quenching the resulting aryllithium intermediate with a trialkyl borate ester.
-
Hydrolysis: Acidic workup to hydrolyze the boronate ester to the final boronic acid product.
Mechanistic Deep Dive: The Chemistry Behind the Protocol
Understanding the mechanism is critical for troubleshooting and optimization. The core of this synthesis lies in the fluorine atom's ability to act as a moderate directed metalation group.[1][4]
Step 1: Directed ortho-Metalation (Lithiation)
The reaction is initiated by the interaction between the Lewis basic fluorine atom of the starting material and the Lewis acidic lithium cation of the organolithium reagent (e.g., n-butyllithium, n-BuLi).[2] This coordination pre-complexes the base near the target C-H bond, lowering the activation energy for deprotonation. The highly basic alkyl anion of the n-BuLi then abstracts the most kinetically acidic proton, which is the one at the C4 position, ortho to the fluorine DMG.[1][5] This process forms a new, highly reactive aryllithium intermediate.
The choice of base is critical. While n-BuLi is often sufficient, more hindered or basic reagents like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), sometimes in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA), can accelerate the reaction or improve yields by breaking up organolithium aggregates and increasing basicity.[3] The reaction is performed at very low temperatures (typically -78 °C) to prevent side reactions, such as unwanted nucleophilic attack or decomposition of the aryllithium intermediate.
Step 2 & 3: Borylation and Hydrolysis
The generated aryllithium is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, to form a tetracoordinate borate "ate" complex. This step must also be conducted at low temperatures to prevent over-addition or side reactions.
Upon warming and subsequent introduction of an acidic aqueous solution (e.g., HCl), the borate ester undergoes rapid hydrolysis. The three alkoxy groups are replaced with hydroxyl groups, yielding the final (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid and the corresponding alcohol byproduct (e.g., methanol or isopropanol).
Detailed Experimental Protocol
Safety First: This procedure involves pyrophoric and highly reactive reagents. n-Butyllithium ignites spontaneously in air and reacts violently with water.[6][7][8] This entire procedure must be performed by trained personnel under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware and appropriate personal protective equipment (PPE), including flame-resistant clothing, safety goggles, and proper gloves.[8][9][10] Always work in a fume hood and have a Class D fire extinguisher (for combustible metals) or dry sand readily available.[6][8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Equivalents |
| 1,3-Di-tert-butyl-2-fluorobenzene | C₁₄H₂₁F | 208.32 | 98% | 5.00 g | 24.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Dri-Solv | 100 mL | - | - |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | 10.6 mL | 26.4 | 1.1 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 98% | 6.2 mL | 26.4 | 1.1 |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aqueous | ~30 mL | - | - |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Anhydrous | 150 mL | - | - |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | 100 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated aq. | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | ~10 g | - | - |
Experimental Workflow Diagram
Caption: Synthetic workflow for (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid.
Step-by-Step Procedure
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1,3-di-tert-butyl-2-fluorobenzene (5.00 g, 24.0 mmol).
-
Dissolution: Add anhydrous THF (100 mL) via cannula and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 10.6 mL, 26.4 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange is typically observed, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours.
-
Borylation: Slowly add triisopropyl borate (6.2 mL, 26.4 mmol) dropwise via syringe over 20 minutes, again maintaining a temperature below -70 °C. The reaction is often exothermic.
-
Warming: After the addition is complete, stir the mixture at -78 °C for an additional hour. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight with continued stirring.
-
Hydrolysis (Quenching): Carefully quench the reaction by slowly adding 2 M HCl (~30 mL) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
Purification and Characterization
Arylboronic acids are known to be challenging to purify via standard silica gel chromatography due to potential decomposition or strong adsorption.[11]
Purification
Recrystallization is the preferred method for purification.[12] The crude solid can be recrystallized from a solvent system such as hexanes/ethyl acetate or toluene to afford the pure product as a white crystalline solid.
-
Alternative Purification: If chromatography is necessary, using silica gel that has been pre-treated with boric acid can help suppress the decomposition of the boronic ester.[11] Another technique involves forming a temporary adduct, such as with diethanolamine, which can be crystallized and then hydrolyzed back to the pure boronic acid.[13]
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the tert-butyl groups (singlet, ~1.4 ppm, 18H) and the aromatic protons (doublet, ~7.5 ppm, 2H). The B(OH)₂ proton will appear as a broad singlet.
-
¹⁹F NMR: A singlet is expected, with coupling to the ortho aromatic protons.
-
¹³C NMR: Signals corresponding to the aromatic carbons and the tert-butyl carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (mp): A sharp melting point indicates high purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Yield | Inactive n-BuLi (degraded by air/moisture). | Titrate the n-BuLi solution before use to determine its exact molarity. |
| Wet glassware or solvents. | Ensure all glassware is rigorously flame-dried and solvents are anhydrous. | |
| Reaction temperature too high. | Maintain strict temperature control (-78 °C) during additions. | |
| Formation of Byproducts | Incomplete lithiation. | Increase reaction time for lithiation or use a stronger base system (s-BuLi/TMEDA). |
| Impure starting material. | Purify the 1,3-di-tert-butyl-2-fluorobenzene before starting the reaction. | |
| Difficult Purification | Product is an oil or difficult to crystallize. | Attempt purification via diethanolamine adduct formation.[13] Consider chromatography on boric acid-treated silica.[11] |
Conclusion
The synthesis of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid via directed ortho-metalation is a reliable and scalable method. Success hinges on a firm understanding of the underlying mechanism, strict adherence to anhydrous and anaerobic conditions, and careful temperature control. By following this detailed guide, researchers can confidently prepare this valuable synthetic building block for applications in drug discovery and advanced materials development.
References
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STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved February 16, 2026, from [Link]
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Reddit. (2017, December 19). Purification of boronic acids? : r/chemistry. Retrieved February 16, 2026, from [Link]
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University of Georgia Office of Research. (n.d.). n-Butyllithium-109-72-8.docx. Retrieved February 16, 2026, from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BUTYL LITHIUM. Retrieved February 16, 2026, from [Link]
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Journal of the Chemical Society C: Organic. (1967). Organoboron compounds. Part X. The reaction of lithium with trialkyl borates. RSC Publishing. Retrieved February 16, 2026, from [Link]
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ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved February 16, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Retrieved February 16, 2026, from [Link]
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National Center for Biotechnology Information. (2012). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC. Retrieved February 16, 2026, from [Link]
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ResearchGate. (2005, August 6). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved February 16, 2026, from [Link]
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Royal Society of Chemistry. (2014, November 6). Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing. Retrieved February 16, 2026, from [Link]
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ResearchGate. (2017, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved February 16, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PMC. Retrieved February 16, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved February 16, 2026, from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved February 16, 2026, from [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 16, 2026, from [Link]
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University of Bristol. (2014, October 15). Homologation of Boronic Esters with Organolithium Compounds: A Computational Assessment of Mechanism. Retrieved February 16, 2026, from [Link]
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Cardiff University. (n.d.). ORCA – Online Research @ Cardiff. Retrieved February 16, 2026, from [Link]
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Organic Syntheses. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Retrieved February 16, 2026, from [Link]
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Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved February 16, 2026, from [Link]
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ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved February 16, 2026, from [Link]
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University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved February 16, 2026, from [Link]
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University of Illinois at Urbana-Champaign. (2014, November 6). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. Retrieved February 16, 2026, from [Link]
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Organic Process Research & Development. (2020, May 15). Optimization of Organolithium Reactions. Retrieved February 16, 2026, from [Link]
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Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
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Navigating the Synthesis and Characterization of (3,5-Di-tert-butyl-4-fluorophenyl)boronic Acid: A Technical Guide for Advanced Research
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is a sterically hindered and electronically modified organoboron compound with significant potential in organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring bulky tert-butyl groups flanking a fluorine atom, imparts distinct reactivity and selectivity, making it a valuable tool for the synthesis of complex organic molecules in pharmaceutical and materials science research. This technical guide provides a comprehensive overview of the physical properties of this compound, grounded in established analytical techniques and contextualized by data from structurally related analogs.
Molecular Structure and Its Implications
The architecture of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is key to its chemical behavior. The two tert-butyl groups at the 3 and 5 positions create significant steric hindrance around the boronic acid moiety. This bulkiness can influence the kinetics and thermodynamics of its reactions, often leading to higher selectivity for specific coupling partners. The fluorine atom at the 4-position exerts a strong electron-withdrawing effect through the phenyl ring, which modulates the acidity of the boronic acid and its transmetalation rate in catalytic cycles.
Caption: Generalized workflow for the synthesis of arylboronic acids.
Step-by-Step Methodology
-
Preparation of the Organometallic Reagent: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A solution of 1-bromo-3,5-di-tert-butyl-4-fluorobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. Alternatively, the aryllithium can be formed by reacting the aryl bromide with n-butyllithium in THF at low temperatures (typically -78 °C).
-
Borylation: In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. The freshly prepared Grignard or aryllithium reagent is then slowly transferred to the triisopropyl borate solution via cannula. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid.
Spectroscopic Characterization
While a specific, published spectrum for this compound is not available, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons, a singlet for the 18 protons of the two tert-butyl groups, and a broad singlet for the two hydroxyl protons of the boronic acid, which may exchange with D₂O.
-
¹³C NMR: The carbon NMR will be more complex, showing distinct signals for the aromatic carbons (with C-F and C-B coupling), the quaternary carbons of the tert-butyl groups, and the methyl carbons.
-
¹⁹F NMR: The fluorine NMR should exhibit a singlet, with its chemical shift indicative of the electronic environment of the fluorine atom on the aromatic ring.
-
¹¹B NMR: The boron NMR spectrum is expected to show a broad singlet characteristic of a tricoordinate boronic acid.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for O-H stretching of the boronic acid (a broad band around 3300 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and a B-O stretching vibration.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.
Safety and Handling
Arylboronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents. The compound should be stored under an inert atmosphere as boronic acids can undergo dehydration to form boroxines. [1]
Conclusion
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid represents a sophisticated building block for organic synthesis. Its sterically demanding and electronically tuned nature offers unique advantages in constructing highly substituted biaryl systems and other complex molecular architectures. While direct, comprehensive physical data remains to be published, this guide provides a robust framework for its synthesis, handling, and expected analytical characteristics based on established chemical principles and data from closely related structures. Researchers employing this reagent are encouraged to perform thorough characterization to establish its precise physical properties for their specific applications.
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University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
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Hoffman Fine Chemicals. CAS 233584-42-4 | (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid. [Link]
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gsrs. * (4-FLUOROPHENYL)BORONIC ACID*. [Link]
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RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. [Link]
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National Institutes of Health. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
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Technical Guide: Solubility Profile of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid . This analysis synthesizes specific structural data with empirical trends from organoboron chemistry to provide actionable insights for drug development and organic synthesis.
Executive Summary
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (CAS: 590397-12-9) represents a distinct class of "lipophilic" boronic acids. Unlike the parent phenylboronic acid, which exhibits moderate water solubility and high polarity, this derivative is dominated by the steric bulk and hydrophobicity of the two tert-butyl groups.
-
Core Characteristic: High lipophilicity facilitates solubility in non-polar organic solvents (Toluene, Hexanes) where standard boronic acids typically fail.
-
Key Challenge: The steric hindrance of the ortho-tert-butyl groups protects the boron center but can complicate solvation in hydrogen-bonding networks.
-
Primary Application: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) for constructing sterically congested biaryl scaffolds in medicinal chemistry.
Physicochemical Profile & Structure-Property Relationships
To understand the solubility landscape, we must deconstruct the molecule’s competing forces:
| Structural Feature | Effect on Solubility |
| Boronic Acid Moiety | Hydrophilic Anchor: Provides H-bond donor/acceptor sites. Promotes solubility in alcohols, THF, and basic aqueous media. Susceptible to reversible dehydration (boroxine formation). |
| 3,5-Di-tert-butyl Groups | Lipophilic Shield: Drastically increases |
| 4-Fluoro Substituent | Electronic Modulator: Induces a dipole moment. Increases acidity of the boronic acid (lower |
Solubility Landscape
The following data categorizes solvent compatibility based on the principle of "like dissolves like," modified by the specific steric profile of this compound.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction and transport. The lipophilic bulk aligns perfectly with DCM's polarity. |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane, MTBE | Excellent | Oxygen lone pairs coordinate with the empty p-orbital of Boron, stabilizing the solution. THF is the gold standard for reaction media. |
| Aromatics | Toluene, Benzene, Xylene | Good to High | Unlike simple phenylboronic acid, the t-butyl groups make this highly soluble in toluene, even at room temperature. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Soluble, but risk of in situ esterification (formation of boronic esters) increases with time. Use for short-term handling only. |
| Alkanes | Hexanes, Pentane, Heptane | Low to Moderate | Critical Distinction: While most boronic acids are insoluble here, this derivative shows partial solubility. Useful as an anti-solvent for recrystallization (see Protocol B). |
| Aqueous | Water (Neutral pH) | Insoluble | The lipophilic lattice energy overcomes the hydration potential of the boronic acid group. |
| Aqueous Base | 1M NaOH, | High | Forms the boronate species |
Experimental Protocols
Protocol A: Standard Dissolution for High-Throughput Screening
Objective: Create a stable 0.5 M stock solution for library synthesis.
-
Solvent Selection: Anhydrous THF or 2-MeTHF is recommended. DMSO is a viable alternative but difficult to remove later.
-
Weighing: Weigh the target mass of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid into a scintillation vial.
-
Addition: Add solvent to reach 80% of final volume.
-
Agitation: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes at ambient temperature.
-
Note: If the solution appears hazy, it may be due to boroxine (anhydride) formation. Add 1% v/v water to hydrolyze back to the monomeric acid if strict anhydrous conditions are not required.
-
-
Finalize: Dilute to volume.
Protocol B: Purification via "Crash-Out" Recrystallization
Objective: Purify crude material (e.g., post-synthesis or aged commercial stock) without chromatography.
-
Principle: This compound's high lipophilicity allows it to stay in solution in DCM while impurities precipitate, or conversely, to crystallize from mixed polar/non-polar systems.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude solid in minimal warm Ethyl Acetate (approx. 5 mL per gram).
-
Anti-Solvent Addition: Slowly add Hexanes (or Heptane) dropwise with stirring until a persistent cloudiness appears.
-
Ratio: Typically 1:3 (EtOAc:Hexanes).
-
-
Crystallization: Heat briefly to redissolve, then allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Filtration: Collect white crystals via vacuum filtration. Wash with cold Hexanes.
-
Drying: Dry under high vacuum. Crucial: Avoid excessive heat (>50°C) during drying to prevent dehydration to the boroxine trimer.
Protocol C: Biphasic Suzuki-Miyaura Coupling
Context: The steric bulk of the tert-butyl groups requires a solvent system that ensures high solubility of the boronic acid while maintaining catalyst activity.
Figure 1: Optimized Suzuki-Miyaura workflow for sterically hindered lipophilic boronic acids.
Stability & Troubleshooting: The Boroxine Equilibrium
A common pitfall with (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is the formation of boroxines (cyclic trimers) upon storage or drying.
-
Mechanism:
-
Observation: The melting point may appear depressed or broadened. NMR may show multiple peaks in the aromatic region.
-
Impact: Boroxines are generally active in Suzuki couplings (they hydrolyze in situ under basic aqueous conditions), so reconversion is often unnecessary for synthesis.
-
Correction: If exact stoichiometry is required (e.g., for analytical standards), recrystallize from Acetone/Water to force the equilibrium back to the monomeric acid.
Figure 2: Reversible dehydration equilibrium. High vacuum promotes the Boroxine; moisture promotes the Acid.
References
-
Chemical Identification & Properties
- (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (CAS 590397-12-9). ChemSrc.
-
General Solubility of Phenylboronic Acids
-
Purification Protocols for Boronic Acids
-
Pertusati, F., et al. (2019). "Synthesis of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate." Organic Syntheses. (Describes purification via recrystallization and salt formation).[3]
-
-
Suzuki Coupling of Hindered Boronic Acids
-
Miyaura, N., Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
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The Renaissance of the Empty Orbital: A Technical Guide to Novel Phenylboronic Acids
Executive Summary
Once relegated to the shelves of organic synthesis laboratories as merely "Suzuki coupling reagents," phenylboronic acids (PBAs) have undergone a radical transformation. This guide explores the technical evolution of PBAs from simple chemical building blocks to sophisticated pharmacophores and biosensors. We analyze the shift from traditional Grignard-based synthesis to catalytic C-H activation and detail the mechanistic principles—specifically the reversible covalent interaction with diols—that underpin modern boron-based therapeutics like Bortezomib and Tavaborole.
Part 1: Historical Evolution
The journey of phenylboronic acid is a testament to the persistence of chemical innovation. While Edward Frankland is credited with the discovery of the first organoboron compound (ethylboronic acid) in 1860, it was Michaelis and Becker who first isolated phenylboronic acid two decades later.
Timeline of Discovery and Innovation
The following timeline illustrates the trajectory from fundamental discovery to clinical application.
Figure 1: Chronological evolution of organoboron chemistry from 19th-century synthesis to 21st-century therapeutics.
Part 2: Synthetic Methodologies
The synthesis of novel phenylboronic acids has evolved to prioritize functional group tolerance and atom economy.
Comparative Synthesis Strategies
Early methods relied on hard nucleophiles (Grignard/Lithium reagents) reacting with trialkyl borates. While effective for simple substrates, these harsh conditions are incompatible with sensitive functional groups (esters, nitriles, ketones). The modern standard is the Miyaura Borylation , which utilizes transition metal catalysis to install boron under mild conditions.
| Feature | Traditional (Grignard/Li) | Modern (Miyaura Borylation) |
| Reagents | PhMgBr / PhLi + B(OMe)3 | Aryl Halide + B2pin2 + Pd Cat. |
| Conditions | Cryogenic (-78°C), Anhydrous | Mild Heating (80-100°C), Inert atm |
| Tolerance | Low (No electrophiles) | High (Esters, Nitriles, Nitro OK) |
| Atom Economy | Low (Stoichiometric metal waste) | High (Catalytic cycle) |
Protocol: Pd-Catalyzed Miyaura Borylation of Haloindoles
This protocol describes the synthesis of an indolyl-boronate, a common scaffold in drug discovery, using bis(pinacolato)diboron (
Reagents:
-
5-Bromoindole (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv) - (0.03 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Workflow:
-
Setup: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a dry reaction vial with 5-bromoindole,
, KOAc, and the Pd catalyst. -
Solvation: Add anhydrous 1,4-dioxane. Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the block to 90°C with vigorous stirring. Monitor by TLC or LC-MS until the starting bromide is consumed (typically 2-6 hours).
-
Note: The solution typically turns from orange/red to dark black upon completion.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Critical: Boronic esters can degrade on acidic silica; adding 1%
to the eluent can prevent protodeboronation.
-
Figure 2: Operational workflow for the Palladium-catalyzed Miyaura borylation reaction.
Part 3: Mechanistic Principles
The utility of phenylboronic acids in both sensing and medicine stems from the Lewis acidity of the boron atom. It possesses an empty p-orbital that avidly accepts electron density.
The Reversible Covalent Interaction
In aqueous media, PBAs exist in equilibrium between a trigonal planar (sp2) neutral form and a tetrahedral (sp3) anionic form. This equilibrium is pH-dependent and drives the binding to 1,2- or 1,3-diols (such as those found in sugars or the serine residues of enzymes).
-
Low pH: Trigonal form dominates; poor diol binding.
-
High pH (above pKa): Tetrahedral boronate forms; strong diol binding.
-
Novelty: Fluorinating the phenyl ring (e.g., in Tavaborole) lowers the pKa, allowing strong binding at physiological pH (7.4).
Figure 3: Equilibrium mechanism of reversible boronate ester formation with cis-diols.
Part 4: Novel Architectures in Drug Discovery
The "empty orbital" has been successfully weaponized against disease targets. By mimicking the transition state of hydrolytic enzymes, boron compounds act as reversible covalent inhibitors.
Key Therapeutic Classes
-
Proteasome Inhibitors (Bortezomib): The boronic acid forms a tetrahedral adduct with the active site threonine of the 26S proteasome, blocking protein degradation and inducing apoptosis in myeloma cells.
-
Benzoxaboroles (Tavaborole/Crisaborole): These are cyclic hemiesters where the boron is incorporated into a fused ring system. This rigidifies the structure and tunes the Lewis acidity. Tavaborole inhibits fungal leucyl-tRNA synthetase by trapping the tRNA^Leu in the editing site via a boron-diol bond.
-
Cyclic Boronic Acids (Vaborbactam): Designed to inhibit beta-lactamases (enzymes that destroy antibiotics). Vaborbactam mimics the transition state of the beta-lactam ring opening, restoring the efficacy of carbapenems.
FDA-Approved Boron Drugs
| Drug Name | Brand Name | Target | Indication | Structure Class |
| Bortezomib | Velcade | 26S Proteasome | Multiple Myeloma | Peptide Boronic Acid |
| Ixazomib | Ninlaro | 26S Proteasome | Multiple Myeloma | Peptide Boronic Ester |
| Tavaborole | Kerydin | Leucyl-tRNA Synthetase | Onychomycosis (Fungal) | Benzoxaborole |
| Crisaborole | Eucrisa | PDE-4 | Atopic Dermatitis | Benzoxaborole |
| Vaborbactam | Vabomere | Beta-lactamase (KPC) | Bacterial Infections | Cyclic Boronic Acid |
Part 5: Emerging Applications
Beyond therapeutics, the reversible binding of PBAs to diols is utilized in Chemical Biology :
-
Glucose Sensing: Fluorescent PBAs change emission intensity upon binding glucose. This is being developed for non-invasive continuous glucose monitoring (e.g., smart contact lenses).[2]
-
Bioconjugation: PBAs can target sialic acid residues on cancer cell surfaces, serving as tumor-targeting ligands for drug delivery systems.[2][3][4]
References
-
Frankland, E. (1862). "On a New Series of Organic Compounds Containing Boron." Journal of the Chemical Society.[5] Link
-
Michaelis, A., & Becker, P. (1880).[6] "Über Phenylborchlorid und Phenylborür." Berichte der deutschen chemischen Gesellschaft. Link
-
Miyaura, N., & Suzuki, A. (1979). "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst." Chemical Communications. Link
-
Baker, S. J., et al. (2014). "Discovery of New Boron-Containing Antifungal Agent, Tavaborole."[7][8] Journal of Medicinal Chemistry. Link
-
Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link
-
Bull, S. D., et al. (2013). "Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly." Accounts of Chemical Research. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. News - Phenylboronic Acid: The ‘Versatile Tool’ in Organic Synthesis and Biomedicine [shlzpharma.com]
- 3. thno.org [thno.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling with (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
Application Note: Suzuki-Miyaura Cross-Coupling with (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
Introduction & Strategic Value
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is a specialized organoboron reagent used primarily in medicinal chemistry and materials science. Structurally, it serves as a bioisostere for the widely used antioxidant BHT (butylated hydroxytoluene) moiety, where the phenolic hydroxyl is replaced by fluorine.
Key Structural Advantages:
-
Metabolic Blockade: The para-fluorine atom blocks the primary site of Cytochrome P450 oxidative metabolism (para-hydroxylation), significantly extending the half-life of the parent molecule compared to its non-fluorinated analogs.
-
Lipophilicity & Solubility: The two bulky tert-butyl groups drastically increase lipophilicity (
) and disrupt intermolecular stacking, improving the solubility of the final biaryl scaffolds in organic media. -
Steric Shielding: While the boronic acid itself is at the C1 position, the meta-positioned tert-butyl groups create a "picket fence" environment, protecting the core aryl ring from unwanted side reactions without severely inhibiting the transmetallation step at C1.
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 368436-39-7 |
| Formula | C₁₄H₂₂BFO₂ |
| MW | 252.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Stability | Air-stable; store at 2-8°C. Hygroscopic. |
| Solubility | High in THF, DCM, Toluene; Low in Water. |
Handling Precaution: While the fluorine atom provides inductive stabilization, electron-rich boronic acids can undergo protodeboronation (loss of the boron group replaced by a proton) under highly basic, aqueous conditions at high temperatures. The protocols below are designed to mitigate this risk.
Critical Reaction Parameters
To ensure reproducibility, one must understand the mechanistic "why" behind the reagent choices:
-
Catalyst Selection (The Engine):
-
Standard:Pd(dppf)Cl₂ is the preferred starting point. The large bite angle of the dppf ligand stabilizes the palladium center, and its robustness allows for general coupling with aryl bromides.
-
High-Performance:XPhos Pd G2/G3 (Buchwald Precatalysts). For sterically demanding coupling partners (e.g., ortho-substituted halides), the bulky XPhos ligand facilitates oxidative addition and creates a pocket that accelerates reductive elimination.
-
-
Base Selection (The Activator):
-
K₃PO₄ (Tribasic Potassium Phosphate): Superior to carbonates for this substrate. The phosphate anion effectively activates the boronic acid to the boronate species (the active transmetallating agent) without being as harsh as hydroxides, reducing protodeboronation.
-
-
Solvent System (The Medium):
-
THF/Water (4:1): The high lipophilicity of the di-tert-butyl groups requires a solvent system with high organic character to keep the boronic acid in solution, while water is strictly necessary to solubilize the inorganic base and facilitate the boron-activation pathway.
-
Experimental Protocols
Method A: Standard Coupling (Robust & Scalable)
Recommended for coupling with unhindered Aryl Bromides and Iodides.
Reagents:
-
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (302 mg, 1.2 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Base: Add K₂CO₃ (276 mg, 2.0 mmol). Note: Adding base as a solid under inert flow is preferred to aqueous stock solutions to control water volume.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: High-Performance Coupling (Sterically Demanding)
Recommended for Aryl Chlorides or ortho-substituted partners.
Reagents:
-
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (1.5 equiv)
-
Aryl Chloride/Bromide (1.0 equiv)[2]
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF / Water (10:1 ratio)
Step-by-Step:
-
Charge: Combine Aryl Halide (1.0 mmol), Boronic Acid (378 mg, 1.5 mmol), XPhos Pd G2 (16 mg, 0.02 mmol), and K₃PO₄ (636 mg, 3.0 mmol) in a vial.
-
Cycle: Evacuate and backfill with Argon (3x).
-
Solvent: Add degassed THF (5 mL) and degassed Water (0.5 mL).
-
Reaction: Heat to 60°C (for Bromides) or 80°C (for Chlorides) for 2–6 hours.
-
Why lower water? To maximize the solubility of the highly lipophilic boronic acid and prevent phase-transfer limitations.
-
-
Workup: Standard extraction.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific entry point of the bulky boronic acid and the critical activation step.
Figure 1: Catalytic cycle emphasizing the base activation pathway required to convert the steric boronic acid into the reactive boronate species.
Troubleshooting & Optimization Guide
If yields are low (<50%), use this logic tree to diagnose the failure mode.
Figure 2: Decision matrix for troubleshooting reaction failures specific to hindered/labile boronic acids.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Korenaga, T., et al. (2005).[3] Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.[3] (Describes stabilization of fluorinated boronic acids). Link
-
Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(2), 461–470. Link
Sources
Application Note: Palladium Catalysts for Sterically Hindered Suzuki-Miyaura Coupling
[1][2][3]
Executive Summary
The construction of sterically hindered biaryls (e.g., tetra-ortho-substituted systems) via Suzuki-Miyaura coupling represents a significant challenge in drug discovery. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ frequently fail due to two competing kinetic bottlenecks:
-
Inefficient Oxidative Addition: Steric crowding at the metal center hinders the approach of the aryl halide.
-
Stalled Reductive Elimination: Even if the intermediate forms, the high energy barrier to eliminate the bulky product often leads to catalyst decomposition or protodeboronation of the boronic acid.
This guide details two field-proven catalytic systems designed to overcome these barriers: Buchwald G3/G4 Precatalysts (specifically SPhos and XPhos) and the PEPPSI-NHC platform (specifically PEPPSI-IPr and PEPPSI-IPent).
Mechanistic Insight: The "Flexible Bulk" Principle[4]
Success in hindered coupling requires a catalyst that resides in a "Goldilocks" zone: it must be electron-rich enough to facilitate oxidative addition but bulky enough to force the crowded biaryl product off the metal center (reductive elimination).
The Monoligated Active Species
Unlike traditional phosphines that form inactive PdL₂ or PdL₃ resting states, bulky dialkylbiaryl phosphines (Buchwald ligands) and N-Heterocyclic Carbenes (NHCs) form a highly active, monoligated L-Pd(0) species.
-
Buchwald Ligands (SPhos/XPhos): The biaryl backbone creates a secondary interaction with the Pd center, stabilizing the monoligated species while preventing aggregation.
-
PEPPSI (Pyridine-Enhanced Precatalyst): The pyridine ligand acts as a "throw-away" stabilizer. It dissociates upon heating, exposing the naked, bulky Pd-NHC center for immediate reactivity.
Visualization: The Sterically Demanding Catalytic Cycle
Catalyst Selection Guide
Use the table below to select the optimal precatalyst based on your substrate's steric profile and leaving group.
| Substrate Challenge | Recommended Precatalyst | Ligand Class | Why? |
| Tri-ortho-substituted | SPhos Pd G3 / G4 | Biaryl Phosphine | Universal standard. Excellent stability; high turnover for hindered biaryls. |
| Tetra-ortho-substituted | Pd-PEPPSI-IPent | NHC (Isopentyl) | "Incredible Bulk."[1][2] The flexible isopentyl wings wrap around the metal, forcing reductive elimination in extremely crowded systems. |
| Aryl Chlorides (Hindered) | XPhos Pd G3 / G4 | Biaryl Phosphine | Enhanced electron density of XPhos facilitates oxidative addition of unreactive C-Cl bonds. |
| Heterocycles (N-containing) | RuPhos Pd G3 / G4 | Biaryl Phosphine | RuPhos minimizes non-productive binding of the Pd to the heterocycle nitrogen. |
| Base-Sensitive Substrates | Pd-PEPPSI-IPr | NHC | Operates well with weaker carbonates or in anhydrous conditions to prevent hydrolysis. |
Experimental Protocols
Protocol A: The "Buchwald" Method (SPhos/XPhos G3)
Best for: General hindered couplings, high-throughput screening.
Reagents:
-
Precatalyst: SPhos Pd G3 (or G4) [2 mol%]
-
Aryl Halide: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Base: K₃PO₄ (tribasic potassium phosphate), 2.0 equiv
-
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water.
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), and SPhos Pd G3 (15 mg, 0.02 mmol).
-
Purge: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (x3).
-
Note: While G3 catalysts are air-stable, the active Pd(0) species is not. Oxygen exclusion is critical for hindered substrates where the cycle is slow.
-
-
Solvent: Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL) via syringe.
-
Reaction: Heat the block to 80–100 °C with vigorous stirring (>800 rpm) for 2–12 hours.
-
Checkpoint: Monitor by LCMS. If the halide is consumed but product is low, check for protodeboronation of the boronic acid.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO₄, filter, and concentrate.
Protocol B: The "Organ" Method (PEPPSI-IPr / IPent)
Best for: Extremely hindered (tetra-ortho) substrates and "bench-top" setup.
Reagents:
-
Precatalyst: Pd-PEPPSI-IPent (or IPr) [2–4 mol%]
-
Base: KOH (powdered) or KOtBu, 2.0 equiv.
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step:
-
Charge: In air, weigh Pd-PEPPSI-IPent (catalyst), aryl halide, and boronic acid into a vial.
-
Expert Tip: If using KOtBu, weigh it in a glovebox or use fresh bottle; hygroscopic base kills this reaction.
-
-
Inert: Seal and purge with Argon.
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Activation: Heat to 60–80 °C .
-
Mechanism:[3] The pyridine ligand dissociates upon heating. You may observe a color change (often yellow to orange/black) indicating active species formation.
-
-
Time: These reactions can be slower. Run for 24 hours if steric bulk is extreme.
Optimization & Troubleshooting
When the standard protocols fail, use this decision logic to optimize conditions.
Critical Troubleshooting Notes
-
Protodeboronation: This is the #1 killer of hindered Suzuki couplings. Ortho-substituents accelerate the hydrolysis of the C-B bond.
-
Fix: Switch to anhydrous conditions (Protocol B) or use a masked boronate ester (e.g., MIDA boronate) which releases the active species slowly.
-
-
Catalyst Death: If the reaction turns black (Pd black precipitation) before completion, the active species is unstable.
-
Fix: Add 1-2 mol% of free ligand (e.g., add extra SPhos to the SPhos-G3 reaction) to shift the equilibrium back toward the ligated species.
-
References
-
Buchwald, S. L., et al. (2002).[4] "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls." Journal of the American Chemical Society.[5] Link
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal.[5] Link
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. Link
-
Bruno, N. C., Buchwald, S. L., et al. (2013).[5][6] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions (G3 Precatalysts)." Chemical Science. Link
-
Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Link
Sources
- 1. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. enamine.net [enamine.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
applications of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid in medicinal chemistry
Application Note: Strategic Utilization of (3,5-Di-tert-butyl-4-fluorophenyl)boronic Acid in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is a specialized, high-value building block used in lead optimization to install the 3,5-di-tert-butyl-4-fluorophenyl motif. This moiety acts as a "metabolic shield" and lipophilic anchor, offering a distinct advantage over the common 3,5-di-tert-butyl-4-hydroxyphenyl (BHT) group by eliminating the phenolic metabolic handle (glucuronidation/sulfation) while retaining or enhancing hydrophobic interactions.
Key Applications:
-
Metabolic Blocking: The C4-fluorine atom blocks para-oxidation (CYP450), while the flanking tert-butyl groups sterically shield the meta-positions and the carbon skeleton from enzymatic attack.
-
Lipophilic Anchoring: With a high logP contribution, this group is ideal for filling large, hydrophobic pockets in target proteins (e.g., nuclear receptors, protein-protein interaction interfaces).
-
Bioisosterism: It serves as a non-oxidizable bioisostere of the antioxidant BHT moiety, preventing quinone methide formation and associated toxicity.
Part 2: Chemical Profile & Challenges
| Property | Description | Impact on Protocol |
| Steric Bulk | Two ortho-tert-butyl groups relative to the boron center. | High: Prevents standard transmetallation. Requires specialized phosphine ligands (e.g., SPhos, XPhos). |
| Electronic Effect | C4-Fluorine (Electronegative). | Moderate: Inductive withdrawal lowers the nucleophilicity of the aryl ring slightly, but sterics are the dominant factor. |
| Solubility | Highly Lipophilic. | High: Requires non-polar co-solvents (Toluene, THF) rather than pure alcohols/water. |
| Stability | Prone to protodeboronation under harsh acidic conditions. | Moderate: Use base-promoted coupling; avoid prolonged exposure to strong acids. |
Part 3: Experimental Protocols
Protocol A: Synthesis of (3,5-Di-tert-butyl-4-fluorophenyl)boronic Acid
Note: This boronic acid is often not available as a commodity chemical and must be synthesized from the bromide precursor.
Precursor: 1-Bromo-3,5-di-tert-butyl-4-fluorobenzene (Commercially available or synthesized via bromination of 2,6-di-tert-butyl-4-fluorophenol derivatives).
Reagents:
-
1-Bromo-3,5-di-tert-butyl-4-fluorobenzene (1.0 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.2 equiv)
-
Triisopropyl borate (B(OiPr)3, 1.5 equiv)
-
Anhydrous THF (0.2 M concentration)
-
1M HCl (aq)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add the aryl bromide and anhydrous THF. Cool the mixture to -78 °C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump. The bulky tert-butyl groups do not inhibit Lithium-Halogen exchange at the para position. Stir at -78 °C for 1 hour.
-
Borylation: Add Triisopropyl borate dropwise. Crucial: Due to steric bulk, the "ate" complex formation is slower. Allow the mixture to stir at -78 °C for 1 hour, then warm slowly to Room Temperature (RT) overnight.
-
Hydrolysis: Quench the reaction with 1M HCl (aq) until pH ~1. Stir vigorously for 30 minutes to hydrolyze the boronate ester.
-
Workup: Extract with Diethyl Ether (x3). Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate. Do not use silica chromatography if possible, as boronic acids can streak or decompose.
Protocol B: Suzuki-Miyaura Coupling (Sterically Demanding)
Standard conditions (Pd(PPh3)4/Na2CO3) will fail due to the steric hindrance of the 2,6-di-tert-butyl substitution pattern on the boronic acid.
System: Buchwald Generation 3 Precatalysts (XPhos or SPhos)
Reaction Scheme:
Materials:
-
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (1.2 – 1.5 equiv)
-
Aryl Halide (Electrophile) (1.0 equiv)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)
-
Alternative: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)
-
-
Base: K3PO4 (Tribasic potassium phosphate) (3.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1).
Workflow:
-
Degassing: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and Catalyst. Cap and purge with Argon for 5 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the block to 80–100 °C for 12–24 hours.
-
Why High Temp? Steric bulk raises the activation energy for the transmetallation step.
-
-
Monitoring: Monitor by LC-MS. Look for the mass of the coupled product. If protodeboronation (loss of B(OH)2 replaced by H) is observed, lower temp to 80 °C and increase catalyst loading.
-
Isolation: Filter through a celite pad, dilute with EtOAc, wash with water, and purify via Flash Chromatography.
Part 4: Mechanism & Rationale (Visualization)
Diagram 1: The "Metabolic Shield" Strategy
This diagram illustrates why this specific boronic acid is chosen over non-fluorinated or non-bulky alternatives in Lead Optimization.
Caption: Comparative metabolic fate of phenyl, BHT, and the 3,5-di-tert-butyl-4-fluorophenyl motif. The target moiety blocks both Phase I oxidation and Phase II conjugation.
Diagram 2: Synthetic Workflow for Coupling
Caption: Decision tree for the synthesis and application of the sterically hindered boronic acid reagent.
Part 5: References
-
Hale, J. J., et al. "Structural optimization of 3,5-di-tert-butyl-4-hydroxy-phenyl derivatives: Metabolic stability and bioisosteric replacement." Bioorganic & Medicinal Chemistry Letters, 2012. Link(Context: General principles of replacing BHT groups).
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.[1] Link(Context: Protocol for sterically hindered couplings using SPhos/XPhos).
-
Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link(Context: Metabolic blocking effects of fluorine).
-
Ochsenfeld, C., & Trauner, D. "Total Synthesis of the Proposed Structure of Trichodermatide A." Journal of Organic Chemistry, 2014. Link(Context: Discussion of the 3,5-di-tert-butyl-4-fluorophenyl natural product controversy and synthesis).
-
Sigma-Aldrich (Merck). "Product Search: 1-Bromo-3,5-di-tert-butylbenzene." Link(Context: Precursor availability).
Sources
Application Notes and Protocols: (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Versatile Building Block for Advanced Materials
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is a specialized organoboron compound that has emerged as a critical building block in the synthesis of advanced organic materials. Its unique trifunctional substitution pattern—two sterically demanding tert-butyl groups, an electron-withdrawing fluorine atom, and a versatile boronic acid moiety—imparts a desirable combination of properties to the resulting materials. The bulky tert-butyl groups enhance solubility and prevent detrimental aggregation-induced quenching in the solid state, while the fluorine atom modulates the electronic properties, improving stability and electron injection capabilities. The boronic acid group serves as a powerful handle for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.
These attributes make (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid an invaluable reagent for the design and synthesis of a new generation of materials for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Furthermore, its utility extends to the construction of complex macromolecular architectures such as dendrimers, where precise control over molecular properties is paramount.
This comprehensive guide provides detailed protocols for the synthesis of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid and its application in the preparation of advanced materials. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to adapt and innovate.
I. Synthesis of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
The synthesis of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is typically achieved through a lithium-halogen exchange reaction on a suitable precursor, followed by quenching with a borate ester and subsequent hydrolysis. The following protocol is a representative procedure adapted from established methods for analogous compounds.
Protocol 1: Synthesis via Lithiation and Borylation
This protocol outlines the synthesis from 1-bromo-2,6-di-tert-butyl-4-fluorobenzene.
Workflow for Synthesis:
Caption: Suzuki polymerization workflow.
Materials:
-
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (1.0 eq)
-
2,7-dibromo-9,9-dihexylfluorene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Phenylboronic acid (for end-capping)
-
Methanol
-
Acetone, Hexane, Chloroform (for Soxhlet extraction)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask, add (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid, 2,7-dibromo-9,9-dihexylfluorene, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Add toluene and an aqueous solution of K₂CO₃ (2 M). The mixture should be thoroughly degassed by several freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to 90 °C under a positive pressure of argon and stir vigorously for 48 hours.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid and continue stirring for another 4 hours.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirring methanol.
-
Purification: Collect the precipitated polymer by filtration. The crude polymer is then purified by Soxhlet extraction with acetone, hexane, and finally chloroform to remove oligomers and catalyst residues.
-
Final Product: The chloroform fraction is concentrated and the polymer is reprecipitated in methanol, filtered, and dried under vacuum to yield the final conjugated polymer.
III. Expected Material Properties
The incorporation of the (3,5-Di-tert-butyl-4-fluorophenyl) moiety into a conjugated polymer backbone is expected to significantly influence its photophysical and electrochemical properties.
| Property | Expected Effect of (3,5-Di-tert-butyl-4-fluorophenyl) group | Rationale |
| Solubility | High | The bulky tert-butyl groups disrupt intermolecular packing, enhancing solubility in common organic solvents. |
| Photoluminescence Quantum Yield (PLQY) in Solid State | High | The steric hindrance from the tert-butyl groups minimizes aggregation-induced quenching, preserving high emission efficiency in thin films. [1] |
| HOMO/LUMO Energy Levels | Lowered | The strong electron-withdrawing nature of the fluorine atom lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. [2] |
| Electrochemical Stability | Enhanced | Lowered HOMO level leads to increased resistance to oxidative degradation. [2] |
| Electron Injection | Improved | A lower LUMO level can facilitate better energy level alignment with the cathodes in OLED devices, improving electron injection. [2] |
IV. Application in Dendrimer Synthesis
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid can be utilized as a functional unit in the synthesis of dendrimers, either at the core, as branching units, or at the periphery. Its unique electronic properties can be used to tune the overall characteristics of the dendrimer.
Conceptual Workflow: Peripheral Functionalization of a PAMAM Dendrimer
This workflow illustrates how the boronic acid can be used to functionalize the surface of a poly(amidoamine) (PAMAM) dendrimer.
Workflow for Dendrimer Functionalization:
Caption: Peripheral functionalization of a PAMAM dendrimer.
In this conceptual approach, a carboxylic acid derivative of the (3,5-Di-tert-butyl-4-fluorophenyl) moiety would be synthesized and then coupled to the amine-terminated surface of a PAMAM dendrimer using standard peptide coupling chemistry (e.g., using EDC and NHS). The resulting dendrimer would possess a periphery of bulky, fluorinated aromatic groups, which could influence its solubility, self-assembly behavior, and electronic properties for applications in sensing or as a nanocarrier. [3]
V. Conclusion
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is a highly valuable and versatile building block for the creation of advanced organic materials. Its unique substitution pattern allows for the synthesis of materials with enhanced solubility, high solid-state luminescence, and tailored electronic properties. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the full potential of this compound in the development of next-generation materials for a wide range of applications in materials science and beyond.
References
-
Childress, E. S., et al. (2017). Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and in Vivo Activity. Journal of Medicinal Chemistry, 60(9), 3933-3957. [Link]
-
The fabrication of dendrimeric phenylboronic acid-functionalized magnetic graphene oxide nanoparticles with excellent adsorption performance for the separation and purification of horseradish peroxidase. New Journal of Chemistry. [Link]
-
Teetsov, J., & Fox, M. A. (1999). Photophysical characterization of dilute solutions and ordered thin films of alkyl-substituted polyfluorenes. Journal of Materials Chemistry, 9(9), 2117-2122. [Link]
-
Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12214-12224. [Link]
-
Kim, J. S., et al. (2004). Stabilized Blue Luminescent Polyfluorenes: Introducing Polyhedral Oligomeric Silsesquioxane. Macromolecules, 37(22), 8322-8328. [Link]
-
Monkman, A., et al. Polyfluorene photophysics final. ResearchGate. [Link]
-
McCluskey, G. E., et al. (2013). Semi-perfluoroalkyl polyfluorene with varying fluorine content: Synthesis and photophysical properties. Journal of Materials Chemistry C, 1(15), 2795-2801. [Link]
-
Yagupolskii, L. M., et al. (1974). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society, 96(21), 6749-6750. [Link]
-
Suzuki–Miyaura coupling of aryl fluorosulfates with aryl boronic acids in water. ResearchGate. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. Scientific Reports. [Link]
-
Zhang, W., et al. (2004). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Organic Letters, 6(9), 1473-1476. [Link]
-
Stanitska, M., et al. (2025). MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. Chemistry & Chemical Technology, 19(1), 52-64. [Link]
-
Gómez-Ruiz, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 82. [Link]
-
Augustus, E. N., et al. (2017). A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. American Journal of Polymer Science, 7(1), 8-14. [Link]
-
Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers. [Link]
-
Facchetti, A. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Journal of Materials Chemistry, 17(18), 1847-1857. [Link]
-
Photophysical Properties of Polyfluorenes. Semiconducting Polymers. [Link]
-
Nanjwade, B. K., et al. (2010). Dendrimers: synthesis, applications, and properties. Journal of Applied Pharmaceutical Science, 01(01), 21-29. [Link]
-
The Synthesis of Dendrimer and Their Application for Drug Delivery and as Haemoglobin Model for Artificial Blood. White Rose eTheses Online. [Link]
-
Linking glass-transition behaviour to photophysical and charge transport properties of high-mobility conjugated polymers. UCL Discovery. [Link]
-
Poly[3,5-di-tert-butyl-4-[(2,4,6-tri-tert-butyl-phenyl)oxalato]phenylacetylene]: a photochemical precursor to a conjugated polyradical. Macromolecules. [Link]
-
Investigation of the Photophysical Properties of π-Conjugated Polymers. EPub Bayreuth. [Link]
-
THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Canadian Journal of Chemistry. [Link]
-
Limitations of conjugated polymers as emitters in triplet–triplet annihilation upconversion. Materials Advances. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fabrication of dendrimeric phenylboronic acid-functionalized magnetic graphene oxide nanoparticles with excellent adsorption performance for the separation and purification of horseradish peroxidase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of Biaryls using (3,5-Di-tert-butyl-4-fluorophenyl)boronic Acid
Executive Summary
This guide details the protocols for utilizing (3,5-di-tert-butyl-4-fluorophenyl)boronic acid (referred to herein as DTBF-BA ) in Suzuki-Miyaura cross-coupling reactions.
DTBF-BA is a specialized building block used primarily in medicinal chemistry and materials science to introduce a lipophilic, metabolically stable, and electron-modulated aryl cap . The unique substitution pattern—two bulky tert-butyl groups flanking a fluorine atom—provides three critical advantages:
-
Metabolic Blocking: The 4-fluoro substituent blocks para-hydroxylation, a common metabolic soft spot, while the flanking tert-butyl groups sterically shield the fluorine from nucleophilic attack or enzymatic defluorination.
-
Solubility Enhancement: The lipophilic bulk significantly improves the solubility of polyaromatic systems in non-polar organic solvents, crucial for OLED materials and liquid crystals.
-
Electronic Modulation: The fluorine atom exerts an inductive electron-withdrawing effect (
), subtly altering the electronic properties of the resulting biaryl without the instability associated with strongly electron-deficient boronic acids.
Chemical Profile & Mechanistic Insight[1][2][3][4]
Structural Analysis
Understanding the steric environment is critical for selecting the correct catalyst.
-
Boron Environment (C1): The boron atom is flanked by two protons at the C2 and C6 positions. Unlike mesitylboronic acid, the boron center is NOT sterically hindered . Transmetallation proceeds rapidly under standard conditions.
-
Fluorine Environment (C4): The fluorine is flanked by two bulky tert-butyl groups at C3 and C5. This creates a "shielded zone" that protects the distal end of the molecule but imposes significant rotational barriers in the final biaryl product if the coupling partner is also hindered.
Mechanism & Challenges
The primary challenge with DTBF-BA is not the coupling itself, but protodeboronation and solubility .
-
Protodeboronation: Electron-deficient arylboronic acids (due to the F-atom) are prone to hydrolytic C-B bond cleavage. However, the bulky tert-butyl groups at the meta positions provide a "kinetic cage" that stabilizes the ring system compared to simple 4-fluorophenylboronic acid.
-
Solubility Mismatch: DTBF-BA is highly lipophilic. Standard Suzuki solvents (e.g., DMF/Water) may cause the reagent to oil out or precipitate, halting the reaction. Biphasic Toluene/Water systems are strictly recommended.
Figure 1: Catalytic cycle emphasizing the open transmetallation site vs. the lipophilic nature of the reagents.
Experimental Protocols
Protocol A: Synthesis of the Reagent (In-House Production)
Use this protocol if the boronic acid is not commercially available. It relies on a lithium-halogen exchange of the commercially available bromide precursor.
Precursor: 4-bromo-2,6-di-tert-butyl-1-fluorobenzene (CAS: 115663-08-4) Note: Nomenclature can vary. Ensure the Br is para to the F.
Reagents:
Step-by-Step:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Flush with Argon. Add the bromide precursor (10.0 mmol, 1.0 equiv) and anhydrous THF (50 mL).
-
Lithiation: Cool the solution to -78 °C (Dry ice/Acetone). Add
-BuLi (11.0 mmol, 1.1 equiv) dropwise over 20 minutes.-
Critical: Maintain temp < -70 °C to prevent benzyne formation or scrambling.
-
Stir for 1 hour at -78 °C. The solution typically turns pale yellow.
-
-
Borylation: Add B(O
Pr) (15.0 mmol, 1.5 equiv) rapidly in one portion. -
Warming: Allow the mixture to warm naturally to room temperature (RT) over 4 hours.
-
Hydrolysis: Quench with 1M HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester to the acid.
-
Workup: Extract with Diethyl Ether (3 x 50 mL). The product is very lipophilic; ensure the organic layer is fully collected. Wash with brine, dry over MgSO
, and concentrate. -
Purification: Recrystallize from Hexane/CH
Cl .
Protocol B: The "Gold Standard" Coupling (High Steric Demand)
Use this protocol for coupling DTBF-BA with hindered aryl halides (e.g., ortho-substituted bromides).
Rationale: While DTBF-BA is open at the boron, the product will be highly congested. The Buchwald SPhos ligand is chosen for its ability to facilitate reductive elimination in sterically demanding systems.
Reagents:
-
Aryl Halide: 1.0 equiv[3]
-
Boronic Acid (DTBF-BA): 1.2 – 1.5 equiv
-
Catalyst: Pd
(dba) (2 mol%) + SPhos (8 mol%)-
Alternative Pre-catalyst: SPhos-Pd-G2 (4 mol%)
-
-
Base: K
PO (3.0 equiv) -
Solvent: Toluene : Water (10:1 ratio)
Procedure:
-
Charge: In a reaction vial, combine Aryl Halide, DTBF-BA, Pd source, Ligand, and K
PO . -
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed Toluene and Water via syringe.
-
Why Toluene? It solubilizes the greasy DTBF-BA better than DMF or Dioxane.
-
-
Heat: Heat to 100 °C for 12–18 hours. Vigorously stir (>800 rpm) to ensure biphasic mixing.
-
Monitor: Check TLC. The product will likely have a high R
value (near solvent front in Hexanes). -
Workup: Dilute with EtOAc, wash with water. Dry and concentrate.
-
Purification: Flash chromatography on Silica.
-
Tip: Use 100% Hexanes initially. The bulky biaryl is often non-polar.
-
Protocol C: General Coupling (Un-hindered Partners)
Use this for coupling with simple aryl bromides or chlorides.
Reagents:
-
Catalyst: Pd(dppf)Cl
·CH Cl (5 mol%) -
Base: K
CO (2M aq. solution) -
Solvent: 1,4-Dioxane (or THF)
Procedure:
-
Dissolve Aryl Halide (1.0 equiv) and DTBF-BA (1.2 equiv) in Dioxane.
-
Add Pd catalyst.[4]
-
Add K
CO solution (3.0 equiv). -
Heat to 80 °C for 4–6 hours.
-
Standard workup.
Data Summary & Decision Matrix
| Parameter | Protocol A (Synthesis) | Protocol B (Hindered Coupling) | Protocol C (General Coupling) |
| Key Reagent | n-BuLi / B(OiPr)3 | Pd2(dba)3 / SPhos | Pd(dppf)Cl2 |
| Solvent System | THF (Anhydrous) | Toluene / Water (10:1) | Dioxane / Water |
| Temperature | -78 °C → RT | 100 °C | 80 °C |
| Critical Factor | Temp control (< -70°C) | Vigorous Stirring (Biphasic) | Reagent Solubility |
| Typical Yield | 65-80% | 85-95% | 90-98% |
Figure 2: Decision matrix for selecting the optimal catalytic system.
Troubleshooting & Tips
-
"Greasy" Purification: The presence of two tert-butyl groups makes the product extremely non-polar. It often co-elutes with the de-halogenated starting material.
-
Solution: Use Reverse Phase (C18) HPLC or switch to Hexane/Toluene gradients on silica if separation is difficult.
-
-
Incomplete Conversion: If the reaction stalls, do not add more boronic acid immediately. Check pH.
-
Solution: The consumption of base can drop the pH, stalling transmetallation. Add more K
PO .
-
-
De-boronation: If you observe 1,3-di-tert-butyl-2-fluorobenzene (the protonated byproduct), the reaction temperature might be too high for the stability of the C-B bond in the presence of water.
-
Solution: Switch to anhydrous conditions: Pd(OAc)
/ SPhos / CsF in dry Toluene .
-
References
-
Suzuki-Miyaura Coupling Mechanism & Sterics
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
-
Fluorinated Boronic Acids in Synthesis
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
-
Metabolic Stability of Fluorinated Motifs
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330.
-
-
Synthesis of Hindered Boronic Acids
-
Wong, K. T., et al. (2002). Synthesis and Properties of 2,6-Di-tert-butylphenylboronic Acid Derivatives. Journal of Organic Chemistry, 67(3), 1041–1044. (Analogous synthetic route).
-
Sources
- 1. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 2. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategies and Protocols for Successful Suzuki-Miyaura Cross-Coupling with Sterically Hindered Boronic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, its application to sterically demanding substrates, particularly those involving bulky boronic acids, presents significant challenges that can impede reaction efficiency and lead to undesired side reactions. This application note provides an in-depth guide for overcoming these hurdles. We will explore the mechanistic basis for the challenges posed by steric hindrance and detail a systematic approach to optimizing the core components of the reaction: the palladium catalyst, the phosphine ligand, the base, and the solvent system. This guide offers field-proven insights, detailed experimental protocols, and troubleshooting strategies to empower researchers to successfully synthesize complex, sterically congested biaryl compounds.
The Mechanistic Challenge: Steric Hindrance in the Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance of three key steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] When employing bulky boronic acids, the steric congestion around the boron atom and, subsequently, the palladium center, primarily obstructs two of these steps:
-
Transmetalation: This is often the rate-determining step in couplings with hindered substrates.[2] The bulky organic group on the activated boronate species must transfer to the palladium(II) complex. Significant steric clash between the ligand on the palladium and the bulky group on the boron can drastically slow down or entirely prevent this crucial transfer.
-
Reductive Elimination: Following a successful transmetalation, the two organic partners must be expelled from the palladium center to form the new C-C bond and regenerate the Pd(0) catalyst. High steric strain in the palladium(II) intermediate can, in some cases, facilitate this step, but achieving the necessary geometry for elimination can be challenging.[1]
A primary competing side reaction, protodeboronation , is often exacerbated under conditions used to promote hindered couplings.[3] In this undesirable pathway, the C-B bond of the boronic acid is cleaved by a proton source (often water), rendering it inactive for cross-coupling. This process is catalyzed by the base required for the reaction and can even be accelerated by certain palladium-phosphine complexes.[3][4]
Pillar 1: The Catalyst System - Ligand Selection is Paramount
The choice of ligand is the single most critical factor for driving challenging cross-coupling reactions. For sterically hindered substrates, ligands must be both electron-rich and bulky .[1]
-
Electron-Rich: Donating ligands increase the electron density on the palladium center, which facilitates the initial, often challenging, oxidative addition step, especially with less reactive aryl chlorides.[5]
-
Bulky: Sterically large ligands promote the formation of coordinatively unsaturated, monoligated palladium species (Pd(0)L). These species are highly reactive in oxidative addition.[5] Furthermore, the steric bulk forces the final reductive elimination step to release strain, regenerating the active catalyst.[5]
Recommended Ligand Classes for Hindered Couplings
| Ligand Class | Specific Examples | Key Characteristics & Best Use Cases |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos, BrettPhos | The gold standard for many challenging couplings. Their bulk and electronic tuneability provide high catalyst activity and stability. Excellent for coupling hindered aryl chlorides and bromides.[1][6] |
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Highly electron-donating and sterically demanding. P(t-Bu)₃ is particularly effective for room-temperature couplings of unreactive aryl chlorides.[7] Caution: Very bulky ligands can sometimes accelerate protodeboronation.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable palladium complexes. They are excellent alternatives to phosphines, especially for creating thermally robust catalysts.[8] |
| Di-tert-butylphosphino Ferrocene (dtbpf) | dtbpf | A reliable and versatile bidentate ligand that often succeeds in a wide range of Suzuki couplings, including those with some degree of steric hindrance.[6] |
Expert Insight: Start with a well-established Buchwald ligand like SPhos or XPhos. Their broad utility makes them a powerful first choice. If reactivity remains low, especially with aryl chlorides, a more electron-rich trialkylphosphine like P(t-Bu)₃ may be necessary.
Pillar 2: Activating the Boronic Acid - Base and Boron Source Selection
The base is not merely a spectator; its primary role is to activate the boronic acid into a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is the active partner in transmetalation.[4] For sterically hindered boronic acids, this activation is crucial to overcome the high energy barrier of the transmetalation step.
Choosing the Right Base
-
Weak Bases (e.g., KF, Na₂CO₃): Often insufficient for hindered couplings. Potassium fluoride (KF) can be effective in some cases, particularly when substrates are sensitive to stronger bases.[9][10]
-
Moderate Bases (e.g., K₂CO₃): A common starting point for many Suzuki reactions, often used in an aqueous solution.[6] However, it may not provide the necessary driving force for challenging substrates.
-
Strong, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃, KOt-Bu): These are the bases of choice for sterically demanding couplings.[6][11] Potassium phosphate (K₃PO₄) is particularly effective as it is strong enough to promote the reaction but has low nucleophilicity and can be used under nearly anhydrous conditions to minimize protodeboronation.[6] Potassium tert-butoxide (KOt-Bu) is an even stronger base that has been shown to enable the coupling of highly inert boronic acid derivatives.[11][12]
Alternative Boron Reagents for Stability
Bulky boronic acids can be prone to decomposition via protodeboronation or oligomerization.[13][14] If this is a suspected issue, consider using a more stable boronic acid surrogate.
-
Boronic Esters (e.g., Pinacol, Neopentyl Glycol): More stable towards protodeboronation than the corresponding acids.[2][15] They are often used to purify and handle challenging organoboron compounds.
-
MIDA Boronates: These are highly stable, crystalline solids that are impervious to air and moisture.[13] Under the reaction conditions, they undergo a slow, controlled release of the boronic acid, maintaining a low, steady concentration that favors cross-coupling over decomposition. This is an exceptionally powerful strategy for otherwise unstable boronic acids.[13]
Pillar 3: The Reaction Environment - Solvent and Temperature
The solvent system must effectively dissolve the organic substrates, the catalyst, and, to some extent, the base to facilitate the reaction.
-
Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and 2-methyl-THF are the most common choices.[6][16] They are often used with a small amount of water (e.g., 10:1 organic:water) to dissolve the inorganic base.
-
Aqueous Mixtures: For some systems, particularly with hydrophilic substrates, alcohol/water or THF/water mixtures can be highly effective and accelerate reaction rates.[17][18]
-
Anhydrous Conditions: When protodeboronation is a major concern, running the reaction under anhydrous conditions using a solvent like toluene or dioxane with a base like K₃PO₄ is a key strategy.
Temperature: Most couplings involving hindered substrates require elevated temperatures, typically between 80-110 °C, to overcome activation barriers.[19] However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.
Detailed Experimental Protocol: General Procedure
This protocol provides a starting point for the cross-coupling of a generic sterically hindered aryl bromide with a bulky arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
Reagents & Materials:
-
Aryl Halide (e.g., 2,4,6-triisopropylbromobenzene): 1.0 mmol, 1.0 equiv
-
Bulky Boronic Acid (e.g., 1-naphthylboronic acid): 1.2-1.5 mmol, 1.2-1.5 equiv
-
Palladium Precatalyst (e.g., Pd₂(dba)₃): 0.01 mmol, 1 mol% Pd
-
Phosphine Ligand (e.g., SPhos): 0.022 mmol, 2.2 mol%
-
Base (e.g., K₃PO₄, finely ground and dried): 3.0 mmol, 3.0 equiv
-
Anhydrous Solvent (e.g., Dioxane or Toluene): 5 mL (approx. 0.2 M)
-
Reaction Vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a clean, oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid), bulky boronic acid, palladium precatalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Solvent and Substrate Addition: Through the septum, add the anhydrous solvent via syringe. If the aryl halide is a liquid, add it at this stage.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC, or LC-MS. Check for the disappearance of the limiting starting material (typically the aryl halide).
-
Workup: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst system is not active enough. 2. Base is too weak. 3. Temperature is too low. | 1. Switch to a more electron-rich/bulky ligand (e.g., from SPhos to P(t-Bu)₃). Increase catalyst loading to 2-3 mol%. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or KOt-Bu). 3. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of water in the reaction. 2. Boronic acid is inherently unstable. 3. Ligand choice is accelerating PDB.[3] | 1. Use rigorously dried solvent and finely ground, dried base (K₃PO₄). 2. Switch to the corresponding MIDA boronate or pinacol boronic ester.[13] 3. Screen alternative ligands; sometimes a slightly less bulky ligand can strike a better balance. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst system favors homocoupling. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Degas the solvent before use. 2. Use a ligand known to suppress homocoupling (e.g., bulky monophosphines). |
| Incomplete Reaction / Stalled | 1. Catalyst deactivation. 2. Insufficient equivalents of boronic acid. | 1. Use a more robust precatalyst or ligand. Consider adding a second portion of the catalyst. 2. Increase the equivalents of boronic acid to 1.5-2.0 equiv to account for potential decomposition. |
References
- Time information for Denbighshire, GB. (n.d.). Google.
-
Zimmermann, B., Dzik, W. I., Himmler, T., & Goossen, L. J. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107–8112. [Link]
-
Zimmermann, B., Dzik, W. I., Himmler, T., & Goossen, L. J. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry, 76(19), 8107–8112. [Link]
-
(2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Joshaghani, M., Faramarzi, E., Rafiee, E., Daryanavard, M., Xiao, J., & Baillie, C. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(18), 3961-3969. [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
(2021). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]
-
Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(16), 4945. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
(2024, February 23). How to approach choosing reaction conditions for Suzuki? Reddit. Retrieved from [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
(2023, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Retrieved from [Link]
-
Derosa, J., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19931–19940. [Link]
-
Li, C., et al. (2022). Nickel-catalyzed C(sp2)−C(sp3) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters. Nature Communications, 13, 6185. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
(2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
(n.d.). Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters. Conditions. ResearchGate. Retrieved from [Link]
-
Li, C., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10657–10662. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(41), 13593–13603. [Link]
-
Candish, L., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Key, J. A., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 906–914. [Link]
-
Tang, W., et al. (2011). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 47(7), 2125–2127. [Link]
-
De Souza, T. A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100035. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved from [Link]
-
(2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Retrieved from [Link]
-
(2020, November 24). In Suzuki coupling can the boronic acid couple with each other? ResearchGate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
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- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
Application Note: Ligand Selection for Suzuki-Miyaura Reactions with Hindered Substrates
Abstract & Core Directive
The Suzuki-Miyaura coupling of sterically hindered substrates (e.g., ortho-substituted and tetra-ortho-substituted biaryls) represents a distinct kinetic challenge compared to standard cross-couplings. Standard protocols utilizing triphenylphosphine (
This guide provides a rational, mechanism-based framework for selecting ligands capable of overcoming these steric energy barriers. We move beyond "trial-and-error" screening to a predictive model based on Cone Angle , Buried Volume (
Mechanistic Challenges in Hindered Couplings
In sterically congested systems, the catalytic cycle faces two primary bottlenecks:
-
Transmetallation: The approach of the bulky boronate species to the bulky Pd(II) center is sterically disfavored.
-
Reductive Elimination: While steric bulk generally promotes reductive elimination (by relieving steric strain in the product release), excessively bulky ligands can prevent the formation of the necessary cis-diaryl-Pd intermediate.
The Solution: Ligands must be electron-rich (to facilitate oxidative addition of deactivated chlorides) and possess "flexible bulk"—sufficient steric demand to force reductive elimination, but flexible enough to accommodate the incoming nucleophile during transmetallation.
Figure 1: Mechanistic Cycle & Steric Influence[1]
Caption: The catalytic cycle highlighting steps sensitive to steric and electronic ligand properties. For hindered substrates, balancing Transmetallation and Reductive Elimination is critical.
Ligand Selection Guide
We categorize ligands into three tiers based on the severity of steric hindrance.
Tier 1: Moderate Hindrance (One ortho-substituent)
Target: 2-substituted biaryls.
-
Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Rationale: The methoxy groups on the lower ring provide stability via a Pd-O interaction, while the cyclohexyl groups provide sufficient bulk. SPhos is the "workhorse" for general hindered couplings.
-
Alternative: XPhos (Excellent for aryl chlorides due to high electron density).
Tier 2: High Hindrance (Two/Three ortho-substituents)
Target: 2,2'-disubstituted or 2,4,6-trisubstituted biaryls.
-
Recommended Ligand: RuPhos or BrettPhos .
-
Rationale: RuPhos extends the scope to electron-poor substrates and secondary amines but maintains the necessary bulk for biaryl coupling.
Tier 3: Extreme Hindrance (Tetra-ortho-substituted)
Target: 2,2',6,6'-tetrasubstituted biaryls (e.g., Mesityl-Mesityl coupling).
-
Recommended Ligand:
or Pd-PEPPSI-IPent . -
Rationale:
-
: The massive cone angle (
) forces the Pd center into a mono-ligated species , which is highly active. It is the "sledgehammer" for reductive elimination. -
Pd-PEPPSI-IPent: An N-Heterocyclic Carbene (NHC) ligand with "flexible bulk" (isopentyl groups).[1] The bulky NHC wingtips wrap around the metal, stabilizing the intermediate while permitting the approach of the boronic acid.
-
: The massive cone angle (
Comparative Ligand Data Table
| Ligand Class | Representative Ligand | Cone Angle / | Primary Application | Precatalyst Recommendation |
| Dialkylbiaryl | SPhos | High | Ortho-substituted biaryls; universal hindered | SPhos Pd G4 |
| Dialkylbiaryl | XPhos | High | Unactivated Aryl Chlorides; Tosylates | XPhos Pd G4 |
| Trialkylphosphine | Tetra-ortho biaryls; Extreme steric demand | |||
| NHC | PEPPSI-IPent | Very High (Flexible) | Tetra-ortho biaryls; Heterocycles | Pd-PEPPSI-IPent |
Decision Tree for Ligand Selection
Caption: Logical flow for selecting the initial ligand screen based on substrate substitution patterns.
Experimental Protocols
Protocol A: High-Throughput Ligand Screen (Microscale)
Use this protocol to identify the optimal ligand for a new hindered substrate pair.
Reagents:
-
Aryl Halide (1.0 equiv, 0.1 mmol scale)
-
Boronic Acid (1.5 equiv)
-
Base:
(3.0 equiv, finely ground) -
Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1)
-
Catalysts (5 mol%): SPhos Pd G4, XPhos Pd G4,
Pd G4, Pd-PEPPSI-IPent.
Procedure:
-
Preparation: In a glovebox or under active
flow, charge 4 reaction vials (with stir bars) with the respective Precatalysts (5 mol%). -
Substrate Addition: Add Aryl Halide, Boronic Acid, and Base to each vial.
-
Solvent: Add degassed solvent (1.0 mL). Cap vials tightly with septum caps.
-
Reaction: Heat block to 100°C for 16 hours with vigorous stirring (1000 rpm). Note: High stirring speed is crucial for biphasic mixtures.
-
Analysis: Cool to RT. Filter through a small pad of silica/Celite eluting with EtOAc. Analyze via UPLC/HPLC.
Protocol B: Synthesis of Tetra-ortho-Substituted Biaryl (Scale-Up)
Specific protocol for coupling Mesityl Chloride with Mesitylboronic Acid using
Reagents:
-
2-Chloro-1,3,5-trimethylbenzene (1.0 equiv)
-
2,4,6-Trimethylphenylboronic acid (2.0 equiv) Note: Excess required due to protodeboronation.
-
Catalyst:
Pd G4 (3-5 mol%) -
Base: KOH (3.0 equiv, ground) or
-
Solvent: 1,4-Dioxane/Water (5:1)
Step-by-Step:
-
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon.
-
Charging: Add the Boronic Acid (2.0 equiv), Base (3.0 equiv), and Pd Precatalyst (3-5 mol%).
-
Degassing: Add the solvent mixture (0.2 M concentration relative to halide). Sparge with Argon for 15 minutes.
-
Halide Addition: Add the Aryl Chloride (1.0 equiv) via syringe.
-
Reaction: Heat to 100°C (oil bath). Monitor conversion via GC-MS or LC-MS every 2 hours.
-
Checkpoint: If protodeboronation (formation of mesitylene) is observed, add another 0.5 equiv of boronic acid.
-
-
Workup: Dilute with diethyl ether, wash with water and brine. Dry over
. Purify via column chromatography.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Deactivation / Poor OA | Switch to |
| Protodeboronation | Hydrolysis of Boronic Acid | 1. Use Boronic Esters (Pinacol) instead of acids.2. Reduce water content (use anhydrous THF/Dioxane with 1 equiv water).3. Increase Boronic Acid stoichiometry (2.0 - 3.0 equiv). |
| Homocoupling | Oxidant present ( | Rigorously degas solvents.[2] Ensure no air leaks. |
| Stalled Reaction | Catalyst death / Product inhibition | Add a second portion of catalyst (2 mol%) after 4 hours. |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls." Angewandte Chemie International Edition, 2009. Link
-
Fu, G. C., et al. "A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[3] Journal of the American Chemical Society, 2001.[4] Link
-
Sigma-Aldrich. "Buchwald Precatalysts User Guide." Technical Application Note. Link
-
Szostak, M., et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions."[5] Journal of Organic Chemistry, 2017.[4][5] Link
Sources
- 1. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Complex Organic Molecules Using Boronic Acids
Introduction: The Transformative Power of Boronic Acids in Modern Synthesis
Boronic acids and their derivatives have emerged as indispensable reagents in the synthesis of complex organic molecules, revolutionizing the landscape of drug discovery, materials science, and agrochemicals.[1][2][3][4][5][6] Their remarkable versatility, stability, and generally low toxicity make them ideal building blocks for constructing intricate molecular architectures.[6] The ability of the boron atom to engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions has empowered chemists to forge previously challenging connections with unprecedented efficiency and selectivity.[7][8][9]
This guide provides an in-depth exploration of the practical application of boronic acids in organic synthesis, with a focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[10] We will delve into the mechanistic underpinnings of this powerful transformation, offering field-proven insights to guide your experimental design. To illustrate these principles, a detailed, step-by-step protocol for the synthesis of a key biaryl intermediate of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure, will be presented.[11][12][13]
While the Suzuki-Miyaura reaction is a central focus, we will also briefly touch upon other significant transformations involving boronic acids, such as the Chan-Lam and Petasis reactions, to provide a broader context for their synthetic utility.
The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[10][14][15] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as one of the most widely used cross-coupling reactions.[10][16]
Mechanistic Insights: The Engine of C-C Bond Formation
A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][10][14][17]
-
Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate.[7][10][14]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14][17][18]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active palladium(0) catalyst to continue the cycle.[7][10][14]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for a Successful Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura reaction hinges on the judicious selection of several key components: the palladium catalyst, the ligand, the base, and the solvent.
The Palladium Catalyst: The Heart of the Reaction
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura couplings.[14][19] While a variety of palladium sources can be employed, palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. In many cases, a Pd(II) precatalyst is reduced in situ to the active Pd(0) species. More recently, highly active and stable palladacycle catalysts have been developed.[14]
The Ligand: Fine-Tuning Reactivity and Stability
The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[16] Electron-rich and sterically bulky phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[14][16] The choice of ligand can significantly impact the reaction's scope, particularly when dealing with less reactive aryl chlorides or sterically hindered substrates.[14][16]
Comparative Performance of Common Phosphine Ligands
| Ligand Class | Specific Ligand | Key Features | Typical Applications |
| Monodentate Phosphines | Triphenylphosphine (PPh₃) | The earliest and widely used ligand. | General purpose, effective for many standard couplings.[14] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky and electron-rich. | Coupling of sterically hindered substrates and aryl chlorides.[20] | |
| Biaryl Phosphines | SPhos | Highly active and versatile. | Broad substrate scope, including challenging couplings at room temperature.[16][21] |
| XPhos | Excellent for C-N and C-C bond formation. | Suzuki-Miyaura and Buchwald-Hartwig aminations.[16][22] | |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable complexes. | High catalytic activity and stability, often used for challenging substrates. |
This table provides a general overview; optimal ligand selection is substrate-dependent and often requires screening.
The Base: The Activator of the Boronic Acid
The base is a critical component, primarily responsible for activating the boronic acid for transmetalation.[17][18] The choice of base can significantly influence the reaction rate and yield.[17] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[17] The strength and solubility of the base should be considered in the context of the specific substrates and solvent system.
Comparative Guide to Base Selection
| Base | Strength | Solubility | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | Good in aqueous/polar organic mixtures | A common and effective choice for a wide range of substrates. |
| Sodium Carbonate (Na₂CO₃) | Moderate | Similar to K₂CO₃ | A cost-effective alternative to K₂CO₃. |
| Cesium Carbonate (Cs₂CO₃) | Strong | High in many organic solvents | Often used for challenging couplings due to its high basicity and solubility. |
| Potassium Phosphate (K₃PO₄) | Strong | Good in aqueous/polar organic mixtures | A strong, non-nucleophilic base that is often highly effective.[17] |
This table is for illustrative purposes; yields are highly dependent on the specific reaction conditions.[17]
Protocol: Synthesis of a Biaryl Intermediate for Losartan via Suzuki-Miyaura Coupling
This protocol details the synthesis of 2-(4-methylphenyl)-1H-benzo[d]imidazole-5-carbonitrile, a key intermediate in the manufacture of Losartan.[11][12][13] This example showcases a practical application of the Suzuki-Miyaura reaction in pharmaceutical synthesis.
Reaction Scheme
Caption: Synthesis of the biaryl intermediate for Losartan.
Materials and Reagents
-
2-Bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Experimental Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition and Degassing: Add toluene (10 mL) and water (1 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure biaryl product. A recent study utilizing a sustainable approach with palladium nanoparticles reported a 98% yield for this transformation.[12][13]
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Beyond Suzuki-Miyaura: Other Powerful Boronic Acid Transformations
While the Suzuki-Miyaura reaction is a workhorse for C-C bond formation, boronic acids are also key players in other important synthetic transformations.
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol to produce aryl amines and aryl ethers, respectively.[23][24][25][26] A key advantage of this reaction is that it can often be performed at room temperature and is open to the air.[23][25][26]
The Petasis Reaction: A Multicomponent Route to Amines
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between a carbonyl compound, an amine, and a boronic acid to generate substituted amines.[27][28][29][30][31] This powerful transformation allows for the rapid construction of complex amine-containing molecules from simple starting materials.
Conclusion: The Enduring Legacy of Boronic Acids
Boronic acids have fundamentally reshaped the art and science of organic synthesis. Their versatility, coupled with the development of robust and efficient catalytic systems, has provided chemists with a powerful toolkit for the construction of complex molecules. The Suzuki-Miyaura reaction, in particular, stands as a testament to the transformative impact of boronic acid chemistry, enabling the synthesis of countless compounds that are vital to medicine and technology. As research continues to uncover new applications and refine existing methodologies, the role of boronic acids in advancing chemical synthesis is set to expand even further.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Retrieved from [Link]
-
A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. (2023, December 10). Molecules. Retrieved from [Link]
-
Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. (2025, October 12). Retrieved from [Link]
-
Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). - ResearchGate. Retrieved from [Link]
-
Palladium Catalysts for Cross-Coupling Reactions - Aure Chemical. (2026, February 13). Retrieved from [Link]
-
Balancing yields and sustainability: an eco-friendly approach to losartan synthesis using green palladium nanoparticles - UWCScholar. Retrieved from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. (2022, April 19). Retrieved from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. Retrieved from [Link]
-
A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - MDPI. (2023, December 10). Retrieved from [Link]
-
Design and discovery of boronic acid drugs - PubMed. (2020, June 1). Retrieved from [Link]
-
The Petasis Reaction: Applications and Organic Synthesis-A Comprehensive Review. (2025, January 25). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Reactivity and Synthetic Applications of Multicomponent Petasis Reactions | Chemical Reviews - ACS Publications. (2019, August 27). Retrieved from [Link]
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Retrieved from [Link]
-
Chan–Lam-Type C–S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds | Organic Letters - ACS Publications. (2021, July 22). Retrieved from [Link]
-
A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. (2015, October 16). Retrieved from [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. Retrieved from [Link]
-
Cross-Coupling Reactions Guide. Retrieved from [Link]
-
Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC. (2025, May 25). Retrieved from [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Retrieved from [Link]
-
Chan–Lam coupling - Wikipedia. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. (2025, October 16). Retrieved from [Link]
-
Chan-Lam Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
(PDF) Boric acid in organic synthesis: Scope and recent developments - ResearchGate. (2025, November 3). Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (2005, March 8). Retrieved from [Link]
-
A Comprehensive Overview of Boronic Acids & Derivatives - PharmiWeb.com. (2025, January 20). Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved from [Link]
-
LOSARTAN - New Drug Approvals. (2013, December 17). Retrieved from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Retrieved from [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates | Journal of the American Chemical Society. (2008, October 7). Retrieved from [Link]
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium. (2023, June 7). Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Retrieved from [Link]
- US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents.
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019, June 3). Retrieved from [Link]
-
Miyaura Borylation Reaction - Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 8. jocpr.com [jocpr.com]
- 9. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]
- 13. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Palladium Catalysts for Cross-Coupling Reactions | Aure Chemical [aurechem.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 26. Chan-Lam Coupling [organic-chemistry.org]
- 27. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
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- 30. The Petasis Reaction: Applications and Organic Synthesis-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
Application Note: (3,5-Di-tert-butyl-4-fluorophenyl)boronic Acid in Advanced Organic Synthesis
[1]
Executive Summary
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is a specialized organoboron reagent characterized by significant lipophilicity and unique electronic properties.[1] Unlike standard phenylboronic acids, this building block incorporates two bulky tert-butyl groups flanking a fluorine atom.[1] This "shielded fluoro" motif is valuable in medicinal chemistry for modulating metabolic stability (blocking the para position) and increasing LogP, and in materials science for disrupting
Historically, this moiety gained attention during the structural reassignment of the bacterial metabolite angelimicin B precursors, where it served as a synthetic probe to disprove the existence of a naturally occurring aromatic fluorine in Streptomyces extracts.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| Chemical Name | (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid |
| Structure | Arylboronic acid with 3,5-di-t-Bu and 4-F substitution |
| Molecular Weight | ~252.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in non-polar organics (DCM, Toluene, THF); Low in water |
| Electronic Character | Electron-rich ring (due to alkyls) with inductive withdrawal at C4 |
| Steric Environment | Remote Steric Bulk: C3/C5 t-butyls do not hinder the Boron (at C1) directly but create a massive lipophilic shield at the "tail" of the molecule.[1] |
Structural Insight
The tert-butyl groups at positions 3 and 5 twist out of the plane slightly to relieve strain, creating a "greasy" hydrophobic pocket. The fluorine at position 4 is sterically shielded, making it chemically inert to nucleophilic aromatic substitution (
Core Application: Suzuki-Miyaura Cross-Coupling[1][9]
The primary utility of this building block is the installation of the 3,5-di-tert-butyl-4-fluorophenyl group via Palladium-catalyzed cross-coupling.[1] While the boron center itself is not sterically hindered (ortho positions 2 and 6 are protons), the massive bulk of the tert-butyl groups can affect the solubility and aggregation of the resulting product.
Mechanistic Considerations
-
Transmetallation: Facile.[1] The absence of ortho-substituents allows rapid transmetallation with standard Pd(II) intermediates.[1]
-
Reductive Elimination: The critical step. If the coupling partner (Aryl Halide) is also bulky, the formation of the biaryl bond can be slow.
-
Catalyst Selection: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are recommended to stabilize the Pd(0) species and prevent precipitation of the lipophilic product on the catalyst surface.
Visualization: Optimized Coupling Workflow
Figure 1: Decision tree for optimizing Suzuki couplings with lipophilic boronic acids.
Detailed Experimental Protocol
Protocol A: Synthesis of a Lipophilic Biaryl Scaffold
Objective: Coupling (3,5-di-tert-butyl-4-fluorophenyl)boronic acid with 4-bromo-benzonitrile (Model Substrate).
Reagents
-
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid: 1.2 equivalents[1]
-
Aryl Bromide (4-bromobenzonitrile): 1.0 equivalent[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) or Pd(OAc)₂/SPhos (2 mol%)[1]
-
Base: Potassium Phosphate (
), 2.0 M aqueous solution (3.0 equivalents)[1] -
Solvent: Toluene (degassed) or 1,4-Dioxane.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of Argon.
-
Charging: Add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol, ~302 mg), and the Pd catalyst (0.03 mmol) to the vial.
-
Note: The boronic acid is a fluffy solid; weigh carefully to avoid static loss.
-
-
Solvent Addition: Add Toluene (4 mL) and stir to dissolve the organics. The mixture should be clear or slightly cloudy depending on the catalyst.
-
Base Addition: Add the aqueous
(1.5 mL) via syringe. The reaction becomes biphasic. -
Degassing: Sparge the biphasic mixture with Argon for 5 minutes (essential to prevent homocoupling).
-
Reaction: Seal the vessel and heat to 90°C for 12 hours.
-
Workup:
-
Purification: Flash column chromatography on Silica Gel.
-
Gradient: 100% Hexanes
5% EtOAc/Hexanes.[1] The product often elutes very early, sometimes overlapping with solvent fronts.
-
Expert Insights & Troubleshooting
"The Grease Trap" (Purification Issues)
The 3,5-di-t-butyl moiety renders molecules "greasy" (high LogP).[1]
-
Problem: Product co-elutes with phosphine oxide or boronic acid de-borylated byproducts (1,3-di-tert-butyl-2-fluorobenzene).
-
Solution: Use Reverse Phase (C18) chromatography if normal phase fails.[1] Alternatively, recrystallization from cold Pentane is often effective due to the high symmetry and crystallinity of the tert-butyl groups.
Protodeboronation
While sterically protected from nucleophiles, the electron-rich nature of the ring (two alkyl groups) can make the C-B bond susceptible to protonolysis in highly acidic media.
-
Recommendation: Stick to basic or neutral coupling conditions.[1] Avoid acidic workups.
Synthesis of the Building Block (If not commercial)
If the boronic acid is unavailable, synthesize it via Lithium-Halogen Exchange from 1-bromo-3,5-di-tert-butyl-4-fluorobenzene :
References
-
Natural Product Reassignment
-
Suzuki Coupling Methodology
-
Precursor Synthesis (Patent)
(Note: Always verify CAS numbers with your specific supplier, as "3,5-di-tert-butyl" isomers can vary.)[1]
Sources
- 1. 1,1-Dimethylethyl (3R,5S,6E)-7-(4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)-5-pyrimidinyl)-3,5-dihydroxy-6-heptenoate | C26H36FN3O6S | CID 11478210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
Troubleshooting & Optimization
overcoming steric hindrance in Suzuki reactions with (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
Topic: Overcoming Steric Hindrance in Suzuki Reactions with (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
Welcome to the technical support resource for navigating challenging Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are encountering difficulties with sterically demanding substrates, particularly the highly hindered (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize these critical bond-forming reactions.
Understanding the Core Challenge: Steric Hindrance in the Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its versatility and functional group tolerance.[1] However, its efficiency can be dramatically reduced when bulky coupling partners are involved. The boronic acid , with its two tert-butyl groups flanking the boronic acid moiety, presents a significant steric barrier that impedes key steps of the catalytic cycle.
The generally accepted mechanism involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3] Steric hindrance from substrates like (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid creates bottlenecks at two of these three critical steps.
The Impact of Steric Bulk:
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The base activates the boronic acid to form a more nucleophilic boronate complex.[4] However, the bulky tert-butyl groups can physically block this complex from approaching the palladium center, slowing down this crucial transfer.
-
Reductive Elimination: This is the final, product-forming step where the two coupled fragments are expelled from the palladium coordination sphere to form the new C-C bond and regenerate the active Pd(0) catalyst.[2] When both coupling partners are sterically demanding, they can clash within the palladium coordination sphere, raising the energy barrier for this step and potentially leading to catalyst decomposition or undesired side reactions.[5][6]
To address these challenges, a systematic approach to selecting the catalyst, ligand, base, and solvent is not just recommended—it is essential.
Caption: The Suzuki-Miyaura cycle with points of steric inhibition.
Frequently Asked Questions (FAQs)
Q1: My reaction with (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is not working at all. Where do I start?
A1: With extremely hindered substrates, standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) are almost certain to fail. The primary culprit is a combination of slow oxidative addition and an even slower reductive elimination.[6] Your first and most critical adjustment should be to the ligand . You must employ a specialized ligand designed for sterically demanding couplings. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are the industry standard for this challenge.[7][8][9]
Q2: I'm seeing a lot of my boronic acid decomposing (protodeboronation). How can I prevent this?
A2: Protodeboronation, the cleavage of the C-B bond, is a major competing pathway, especially under aqueous or prolonged high-temperature conditions.[6][10] To mitigate this:
-
Use Anhydrous Conditions: Rigorously dry your solvent and reagents.
-
Choose the Right Base: Avoid hydroxide bases if possible. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices.[11]
-
Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate, which are less prone to protodeboronation.[10][12]
-
Increase Catalyst Activity: A more active catalyst system can accelerate the desired cross-coupling, outcompeting the slower decomposition pathway. This again points to the importance of ligand selection.
Q3: What causes the formation of homocoupled byproducts (biaryls from the same starting material)?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[13] This can happen if:
-
Inadequate Degassing: Your reaction mixture was not properly purged of atmospheric oxygen. Oxygen can re-oxidize Pd(0) to Pd(II), which can facilitate homocoupling.
-
Slow Reductive Elimination: If the final step is sterically hindered and slow, the intermediates have more time to undergo side reactions.
-
Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) state can sometimes be coupled with the homocoupling of two boronic acid molecules.[13]
Ensuring a thoroughly anaerobic environment and using a highly active catalyst system to promote rapid turnover can minimize this side reaction.
Troubleshooting Guide: From Low Yield to Optimized Process
This section provides a structured approach to solving specific experimental failures.
Caption: A workflow for troubleshooting hindered Suzuki couplings.
Scenario 1: Low to No Yield of Desired Product
-
Primary Cause: The catalytic system lacks the activity to overcome the high activation energy of the reductive elimination step. The steric bulk of the di-tert-butyl groups prevents the final C-C bond formation on the palladium center.[5][6]
-
Solution: Enhance Catalyst Reactivity
-
Ligand Selection is Paramount: The single most effective change is to use a ligand designed for hindered couplings. Buchwald-type biaryl phosphine ligands are exceptionally effective.[7][14] Their bulk and electron-donating properties stabilize the coordinatively unsaturated Pd(0) species and, crucially, promote the difficult reductive elimination step.[14]
-
| Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings | ||
| Ligand Name | Structure Type | Key Advantages for Hindered Substrates |
| XPhos | Dialkylbiaryl Phosphine | Highly active and versatile for a wide range of hindered aryl chlorides and bromides.[7] |
| SPhos | Dialkylbiaryl Phosphine | Excellent for hindered aryl and heteroaryl couplings; often shows high activity at lower temperatures.[7] |
| RuPhos | Dialkylbiaryl Phosphine | Particularly effective for N-containing heterocycles and other challenging substrates. |
| tBuXPhos | Dialkylbiaryl Phosphine | Increased steric bulk can further accelerate reductive elimination in extremely challenging cases.[7] |
| PEPPSI-IPr / -IMes | Pd-NHC Complex | Air- and moisture-stable precatalysts. The sterically hindered NHC ligand is excellent for coupling aryl chlorides.[8] |
-
Optimize the Base and Solvent System:
-
Base: Use a strong, non-coordinating base. Anhydrous potassium phosphate (K₃PO₄) is an excellent starting point. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can sometimes provide a beneficial "cesium effect," though the mechanism is complex.[15]
-
Solvent: A higher-boiling aprotic solvent is often necessary to provide enough thermal energy. Toluene, 1,4-dioxane, or cyclopentyl methyl ether (CPME) are excellent choices, typically run at 80-110 °C.[1][15]
-
Scenario 2: Reaction Stalls or is Sluggish
-
Primary Cause: While the chosen ligand may be adequate, the reaction conditions are suboptimal, leading to slow turnover or catalyst deactivation over time.
-
Solution: Systematic Condition Screening
-
Temperature: Insufficient thermal energy is a common issue. If your reaction is in THF (boiling point ~66 °C), consider switching to toluene (b.p. 111 °C) to drive the reaction forward.
-
Concentration: Very dilute conditions can slow down bimolecular reactions. Ensure a reasonable concentration, typically in the 0.1 M to 0.5 M range.
-
Base Equivalents and Quality: Ensure the base is finely powdered and anhydrous. Use at least 2-3 equivalents. For bases like K₃PO₄, which can be hydrated, purchasing an anhydrous grade or drying it thoroughly is critical.[11] Some anhydrous couplings with K₃PO₄ may paradoxically require a small amount of water (a few equivalents) to function effectively.[11]
-
| Table 2: Recommended Starting Conditions for (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid | |
| Parameter | Recommendation |
| Aryl Halide (Ar-X) | 1.0 equiv. |
| Boronic Acid | 1.2 - 1.5 equiv. |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) |
| Ligand | XPhos or SPhos (1.1 - 1.2 x Pd mol) |
| Base | K₃PO₄ (anhydrous, powdered) (2.5 equiv.) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 100 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki Coupling
This protocol provides a robust starting point for coupling (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (1.3 mmol, 1.3 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol %)
-
XPhos (0.033 mmol, 3.3 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.5 mmol, 2.5 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 110 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
References
-
Palladium Catalysts for Cross-Coupling Reactions. (2026, February 13). Aure Chemical. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023, January 2). Chemical Science (RSC Publishing). [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. (2011, October 7). PubMed. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025, June 16). Organic Letters - ACS Publications. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016, October 31). Reddit. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025, August 6). ResearchGate. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Yoneda Labs [yonedalabs.com]
- 14. entegris.com [entegris.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
Welcome to the technical support center for improving yields in Suzuki-Miyaura couplings involving (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this transformation and achieve higher yields and purity.
Introduction: The Challenge of Steric Hindrance
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. However, the two bulky tert-butyl groups ortho to the boronic acid moiety introduce significant steric hindrance. This bulkiness can impede key steps in the Suzuki-Miyaura catalytic cycle, namely the transmetalation and reductive elimination steps, often leading to low yields, incomplete conversion, and the formation of side products.[1][2] This guide will address these specific challenges with practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be encountering in the lab.
Issue 1: Low to No Product Formation
-
Question: I am not seeing any of my desired product, or the yield is less than 20%. What are the likely causes?
-
Answer: This is a common issue when working with sterically demanding boronic acids. The problem often lies in one of three areas: the catalyst system, the reaction conditions, or the integrity of your starting materials.
-
Suboptimal Catalyst System: The steric bulk of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid requires a carefully selected palladium catalyst and ligand. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Solution: Employ a catalyst system known to be effective for sterically hindered couplings. This typically involves a bulky, electron-rich phosphine ligand that promotes the reductive elimination step.[3] Consider using pre-formed catalysts or generating the active catalyst in situ.
-
Recommended Catalyst/Ligand Combinations:
-
Pd(OAc)₂ with ligands such as SPhos, XPhos, or RuPhos.
-
Palladacycle catalysts, which are known for their high activity and stability.[4]
-
-
-
Ineffective Base: The choice of base is critical for activating the boronic acid for transmetalation.[5] A weak base may not be sufficient to form the reactive boronate species.
-
Reagent Degradation: Boronic acids can degrade, particularly through protodeboronation, where the C-B bond is cleaved to give the corresponding arene.[8][9][10] This is especially a concern with electron-rich and sterically hindered boronic acids.[11]
-
Issue 2: Reaction Stalls or is Incomplete
-
Question: My reaction starts but then stalls, leaving a significant amount of starting material even after extended reaction times. What should I do?
-
Answer: A stalling reaction often points to catalyst deactivation or insufficient reaction temperature.
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by oxygen.[8] Phosphine ligands can also be oxidized.[8]
-
Solution: Ensure your reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also recommended.[6]
-
-
Insufficient Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier for transmetalation and reductive elimination.[8]
-
Solution: Cautiously increase the reaction temperature. If you are running the reaction at 80 °C, try increasing it to 100-110 °C.[6] Be mindful that excessively high temperatures can also lead to catalyst decomposition.
-
-
Issue 3: Significant Homocoupling of the Boronic Acid
-
Question: I am observing a significant amount of the biphenyl product derived from the homocoupling of my boronic acid. How can I minimize this side reaction?
-
Answer: Homocoupling is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen and Pd(II) species.[3]
-
Presence of Oxygen: As mentioned, oxygen can lead to the formation of Pd(II), which can catalyze homocoupling.
-
Solution: Rigorous degassing of the reaction mixture is crucial.
-
-
High Catalyst Loading: While a sufficient amount of catalyst is needed, excessively high concentrations can sometimes promote side reactions.
-
Solution: Optimize the catalyst loading. Start with a lower loading (e.g., 1-2 mol%) and incrementally increase if necessary.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this type of coupling?
-
A1: A mixture of an organic solvent and water is typically used.[12] Common choices for the organic phase include toluene, dioxane, or THF.[3] The water is necessary for the base to activate the boronic acid. A common ratio is 4:1 or 5:1 organic solvent to water.[6] The choice of solvent can also influence selectivity in some cases.[13]
-
-
Q2: How important is the purity of the reagents and solvents?
-
Q3: Can I use a microwave reactor to improve the yield?
-
A3: Yes, microwave irradiation can be very effective for accelerating sterically hindered Suzuki couplings by allowing for rapid heating to high temperatures.[6] This can often reduce reaction times from hours to minutes and improve yields.
-
-
Q4: Should I be concerned about protodeboronation?
-
A4: Yes, protodeboronation is a significant decomposition pathway for many arylboronic acids, leading to the formation of the corresponding arene and reducing the amount of boronic acid available for the desired coupling.[9][10] Using fresh reagents and minimizing reaction time can help mitigate this issue. For particularly sensitive substrates, using a boronic ester derivative like a pinacol ester can enhance stability.[3]
-
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Standard Protocol (Initial Attempt)
This protocol represents a common starting point for Suzuki couplings but may not be optimal for the title compound.
| Reagent/Parameter | Amount/Value | Notes |
| Aryl Halide | 1.0 mmol | Limiting reagent |
| (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid | 1.2 mmol (1.2 equiv) | |
| Pd(PPh₃)₄ | 0.05 mmol (5 mol%) | |
| K₂CO₃ | 2.0 mmol (2.0 equiv) | |
| Toluene | 8 mL | |
| Water | 2 mL | |
| Temperature | 80 °C | |
| Time | 12-24 h |
Procedure:
-
To a round-bottom flask, add the aryl halide, (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid, and K₂CO₃.
-
Add toluene and water.
-
Degas the mixture by bubbling argon through it for 30 minutes.
-
Add Pd(PPh₃)₄ under a positive pressure of argon.
-
Heat the reaction to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
Optimized Protocol for High Yields
This protocol incorporates the troubleshooting advice for improved performance with the sterically hindered boronic acid.
| Reagent/Parameter | Amount/Value | Notes |
| Aryl Halide | 1.0 mmol | Limiting reagent |
| (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid | 1.5 mmol (1.5 equiv) | A slightly larger excess may be beneficial |
| Pd(OAc)₂ | 0.02 mmol (2 mol%) | |
| SPhos | 0.04 mmol (4 mol%) | |
| K₃PO₄ | 3.0 mmol (3.0 equiv) | |
| Toluene | 8 mL | |
| Water | 2 mL | |
| Temperature | 110 °C | |
| Time | 4-12 h |
Procedure:
-
To a round-bottom flask, add the aryl halide, (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid, and K₃PO₄.
-
Add toluene and water.
-
Thoroughly degas the mixture by bubbling argon through it for at least 30 minutes.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene. Add this catalyst solution to the reaction flask under a positive pressure of argon.
-
Heat the reaction to 110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-12 hours.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (3,5-Di-tert-butyl-4-fluorophenyl)boronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from reactions involving this sterically hindered and electronically distinct boronic acid. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the integrity of your synthesized compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your target compounds. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Question 1: After my Suzuki-Miyaura coupling reaction, my crude NMR shows a significant amount of a byproduct that appears to be 1,3-di-tert-butyl-2-fluorobenzene. What is this, and how can I remove it?
Answer:
This common byproduct is the result of a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] The sterically hindered nature of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid can make it susceptible to this process, especially under certain reaction conditions.
Potential Causes:
-
Prolonged reaction times or high temperatures: These conditions can promote the decomposition of the boronic acid.
-
Presence of excess water or protic solvents: Water can act as a proton source for the protodeboronation reaction.[1]
-
Basic reaction conditions: While necessary for the Suzuki-Miyaura coupling, a high concentration of hydroxide ions can facilitate protodeboronation.[3][4]
-
Inefficient catalytic cycle: If the transmetalation step is slow due to steric hindrance, the boronic acid has more time to undergo side reactions.
Troubleshooting and Purification Strategy:
-
Reaction Optimization (Prevention):
-
Use anhydrous solvents and reagents to minimize water content.
-
Employ milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases like sodium hydroxide (NaOH).[5]
-
Consider using boronic esters (e.g., pinacol esters) of the starting material, which can exhibit different stability and reactivity profiles.[3][6]
-
-
Purification (Removal):
-
Column Chromatography: 1,3-di-tert-butyl-2-fluorobenzene is significantly less polar than the desired biaryl product. A well-optimized silica gel column chromatography protocol should provide excellent separation.
-
Recommended Solvent System: Start with a non-polar eluent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The non-polar byproduct will elute first.
-
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method.[7][8] The non-polar byproduct will likely remain in the mother liquor.
-
Suggested Solvents: Consider solvent systems like hexanes/ethyl acetate or methanol/water.
-
-
Question 2: I am observing a significant amount of a high molecular weight impurity that I suspect is a homo-coupled dimer of my boronic acid. How can I confirm this and remove it?
Answer:
The formation of a biaryl product from the coupling of two molecules of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is a known side reaction in Suzuki-Miyaura couplings. This is often referred to as homo-coupling.
Potential Causes:
-
Presence of oxidants (e.g., air): Oxygen can promote the oxidative homo-coupling of boronic acids.[9]
-
High concentration of the boronic acid: A higher concentration can increase the probability of homo-coupling.
-
Certain palladium catalysts: Some palladium sources, particularly those that are not fully reduced to Pd(0) at the start of the reaction, can favor this side reaction.[10]
Troubleshooting and Purification Strategy:
-
Reaction Optimization (Prevention):
-
Purification (Removal):
-
Column Chromatography: The homo-coupled product will have a different polarity compared to your desired hetero-coupled product. Careful optimization of the eluent system for silica gel chromatography should allow for separation.[11]
-
Recrystallization: Due to differences in molecular symmetry and intermolecular interactions, the desired product and the homo-coupled byproduct will likely have different solubilities, making recrystallization a viable purification technique.[7]
-
Question 3: My final product after purification is an inseparable mixture of my desired product and unreacted (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid. How can I remove the residual boronic acid?
Answer:
Residual boronic acid can be challenging to remove due to its polar nature. Simple aqueous workups are often insufficient.
Troubleshooting and Purification Strategy:
-
Liquid-Liquid Extraction with a Basic Aqueous Wash:
-
After the initial workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
-
Follow with a water wash to remove any residual base, and then a brine wash before drying the organic layer.
-
-
Column Chromatography with a Polar Modifier:
-
If co-elution is an issue, modifying the silica gel or the eluent can help.
-
Adding a small amount of a polar solvent like methanol to your eluent system can help the more polar boronic acid adhere more strongly to the silica gel, allowing for better separation from the less polar desired product.
-
-
Solid-Phase Extraction (SPE):
-
For smaller scale purifications, consider using a boronic acid scavenger resin. These are functionalized solid supports that selectively bind to boronic acids, allowing for their removal by simple filtration.
-
Purification Workflow Decision Tree
The following diagram illustrates a general decision-making process for purifying products from reactions involving (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid.
Caption: A decision tree for the purification of products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in reactions with (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid?
A1: The most common impurities include:
-
Unreacted starting materials: (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid and the corresponding coupling partner (e.g., aryl halide).
-
Homo-coupled byproduct: The symmetrical biaryl formed from two molecules of the boronic acid.
-
Protodeboronated byproduct: 1,3-di-tert-butyl-2-fluorobenzene.[2]
-
Residual palladium catalyst.
Q2: What are the best general-purpose purification techniques for biaryl products derived from this boronic acid?
A2: A combination of techniques is often most effective:
-
Aqueous Workup: Essential for removing water-soluble byproducts and the base used in the reaction.[2]
-
Filtration: Passing the crude mixture through a pad of celite or silica gel can help remove the palladium catalyst.[2]
-
Column Chromatography: This is a very powerful technique for separating the desired product from closely related impurities due to polarity differences.[2][11]
-
Recrystallization: If your product is a solid, this is an excellent method for achieving high purity.[7][8]
Q3: How can I effectively remove the residual palladium catalyst?
A3: Several methods can be employed:
-
Filtration through Celite: A simple and common method is to filter the reaction mixture through a plug of Celite.[2]
-
Adsorbents: Activated carbon or specific palladium scavengers can be added to the crude product solution to adsorb the palladium, which is then removed by filtration.
-
Precipitation: In some cases, the palladium can be precipitated out of solution and removed by filtration.
Q4: The steric hindrance of the di-tert-butyl groups seems to make my product very non-polar. Does this affect my choice of purification strategy?
A4: Yes, the bulky, non-polar nature of the di-tert-butyl groups will influence your purification strategy. Your target molecule will likely be highly soluble in non-polar organic solvents like hexanes and dichloromethane, and less soluble in polar solvents.
-
For Column Chromatography: You will likely need to use less polar eluent systems (e.g., a higher ratio of hexanes to ethyl acetate) than you might for less hindered biaryls.
-
For Recrystallization: You may need to use a non-polar solvent to dissolve your product and then add a more polar anti-solvent to induce crystallization.
Summary of Purification Parameters
| Impurity Type | Key Characteristics | Recommended Primary Purification Method |
| Protodeboronated Byproduct | Less polar than the desired product. | Column Chromatography (elutes first) |
| Homo-coupled Byproduct | Different polarity and symmetry from the desired product. | Column Chromatography or Recrystallization |
| Residual Boronic Acid | Polar, acidic. | Basic aqueous wash or Column Chromatography |
| Palladium Catalyst | Insoluble metal particles. | Filtration through Celite or adsorbent treatment |
References
-
Protodeboronation - Wikipedia. [Link]
- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry.
- San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry.
- Mills, N. S. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal.
- Harrisson, P., et al. (2010).
- Pye, D. R., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Development of Organic Transformations Based on Protodeboron
- BenchChem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
- Protodeboronation and its application in synthesis.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines.
- Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-portal.org.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines - PMC [pmc.ncbi.nlm.nih.gov]
catalyst deactivation in hindered Suzuki-Miyaura couplings
Welcome to the Advanced Catalysis Support Center.
Ticket ID: SM-HINDERED-001 Subject: Deactivation Mechanisms in Sterically Demanding Suzuki-Miyaura Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
In hindered Suzuki-Miyaura couplings (e.g., tetra-ortho-substituted biaryls), the standard catalytic cycle is disrupted by steric bulk. The rate-determining step often shifts from oxidative addition to transmetalation . This delay exposes the catalyst and substrates to three primary deactivation modes:
-
Protodeboronation of the boronic acid (nucleophile decomposition).
-
Formation of off-cycle Pd(I) dimers (catalyst sequestration).
-
Pd-Black precipitation (ligand dissociation/agglomeration).
This guide provides the diagnostic tools and rescue protocols to address these failures.
Module 1: The "Vanishing Nucleophile" (Protodeboronation)
Symptom: The reaction stalls. LCMS shows the aryl halide is intact, but the boronic acid has converted to the corresponding arene (Ar-H). Diagnosis: The rate of hydrolysis/protonolysis of the C-B bond exceeds the rate of transmetalation. This is prevalent in polyfluorophenyl, 2-heteroaryl, and ortho-substituted boronic acids.
Mechanism & Causality
In hindered systems, the Pd(II) intermediate is sterically crowded. The approach of the boronate species is physically blocked, slowing transmetalation. Meanwhile, the base required for the reaction attacks the Lewis-acidic boron center. If transmetalation is too slow, the "ate" complex interacts with water or protons, cleaving the C-B bond.
Troubleshooting Protocol
| Parameter | Standard Condition (Risk) | Stabilized Condition (Solution) |
| Boron Source | Boronic Acid [Ar-B(OH)₂] | MIDA Boronates or Triolborates . These release the active species slowly, keeping free [Ar-B(OH)₂] low to minimize decomposition. |
| Base | Carbonates ( | Anhydrous Fluoride ( |
| Water | Aqueous co-solvent (THF:H₂O) | Strictly Anhydrous . Use anhydrous dioxane/toluene. Add trace water (5 eq.) only if using |
| Addition | One-pot addition | Slow Addition (Syringe Pump) . Add the boronic acid solution over 2-4 hours to maintain a low steady-state concentration relative to the catalyst. |
Module 2: The "Hidden Trap" (Pd(I) Dimer Formation)
Symptom: The reaction never starts or stops abruptly at ~20% conversion. The solution remains clear or turns a pale yellow/orange (no Pd black). Diagnosis: Formation of inactive halide-bridged Pd(I) dimers. This is a specific failure mode when using bulky phosphines (e.g., Buchwald ligands like XPhos, SPhos) with Aryl Iodides .
Expert Insight: The "Iodide Paradox"
Contrary to textbook trends (I > Br > Cl), Aryl Iodides are often inferior in hindered couplings with bulky ligands. The large iodide ion bridges two Pd(L) species, forming a stable
Corrective Action:
-
Switch Halides: Use Aryl Bromides or Chlorides . The resulting Pd-Br/Cl dimers are less stable and more easily broken by heat or excess ligand.
-
Ligand Scavenging: If you must use iodides, add a "throwaway" ligand or use a specific precatalyst (e.g., Pd-G4 ) that generates a bulky ammonium salt byproduct which can help destabilize the dimer.
Module 3: Visualization of Deactivation Pathways
The following diagram illustrates the competition between the productive cycle and the two primary "death" pathways (Dimerization and Protodeboronation).
Figure 1: The "Death Valley" of Hindered Suzuki Couplings. Note how the stall at Transmetalation (yellow) forces the system into Protodeboronation (red).
Module 4: Precatalyst Selection & Activation
Question: I am using Pd(PPh₃)₄ and getting no reaction. Should I switch to Pd(dppf)Cl₂?
Answer: For hindered substrates, neither is recommended.
-
Pd(PPh₃)₄: The triphenylphosphine ligand is not bulky or electron-rich enough to facilitate oxidative addition of hindered halides, nor does it stabilize the Pd(0) sufficiently to prevent precipitation.
-
Pd(dppf)Cl₂: While excellent for simple couplings, the bite angle is often too restrictive for tetra-ortho-substituted systems.
Recommendation: The "G-Series" Protocol Use Buchwald G3 or G4 Precatalysts (e.g., XPhos-Pd-G4).[2]
-
Why? These precatalysts contain the ligand pre-bound in a 1:1 ratio. They are air-stable Pd(II) species that reduce to active Pd(0) in situ upon deprotonation.
-
The Advantage: They eliminate the induction period and prevent the formation of Pd-black during the initial heating phase.
Activation Troubleshooting: If using G3/G4 catalysts, ensure your base is strong enough to deprotonate the precatalyst backbone.
-
Standard:
or (works at >40°C).[3] -
Difficult cases: Add a drop of EtOH or water to facilitate the solubility of the base, enabling the activation step.
Module 5: The Rescue Protocol (Step-by-Step)
If your reaction has stalled, do not simply add more catalyst. Follow this logic:
Step 1: The "Color Check"
-
Black precipitate? Ligand failure. The catalyst is dead.
-
Action: Filter. Restart with a bulkier ligand (e.g., switch from SPhos to XPhos or BrettPhos) and lower temperature.
-
-
Pale yellow/clear? The catalyst is likely dormant (dimer) or waiting for transmetalation.
-
Action: Proceed to Step 2.
-
Step 2: The "Nucleophile Check" (LCMS/TLC)
-
Is Boronic Acid present?
-
No (converted to Ar-H):Protodeboronation.
-
Rescue: You cannot rescue this batch. Repeat using Slow Addition (1 equivalent over 4 hours) or switch to a MIDA boronate .
-
Yes (Boronic acid intact):Catalyst Inhibition.
-
Rescue: Increase temperature by 10°C. If using Iodides, add 5 mol% of the free ligand (e.g., XPhos) to break the dimer.
-
Step 3: The "Water Spike"
-
If using anhydrous
in toluene/dioxane and the reaction is stalled (but catalyst is not black), the system may be too dry. The base cannot solubilize to activate the boronic acid. -
Action: Add degassed water (approx. 20-50 µL per mmol substrate). This creates a "surface film" on the solid base, kickstarting the transmetalation.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3] Accounts of Chemical Research, 41(11), 1461–1473.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Boronic Acids.[4] Journal of the American Chemical Society, 132(40), 14073–14075.
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Speciation, and Stability Prediction. Journal of the American Chemical Society, 139(37), 13156–13165.
-
Patterson, M. R., et al. (2020). Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Halides and Boronic Acids. Organic Process Research & Development, 24(1), 123-130.
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 18(11), 2580–2583.
Sources
troubleshooting low conversion rates in couplings with this compound
Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling
Executive Summary
This guide addresses low conversion rates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). While "this compound" often refers to specific proprietary scaffolds, low conversion typically stems from two distinct mechanistic failures: Catalyst Arrest (failure to initiate/sustain the cycle) or Competitor Pathways (side reactions consuming reagents).
This guide focuses on the most notorious "problem children" in drug discovery: unstable heteroaryl boronic acids (e.g., 2-pyridyl boronates) and sterically hindered/electron-deficient aryl halides .
Part 1: Diagnostic Workflow
Before altering conditions, you must diagnose how the reaction failed. "Low yield" is a symptom; "Conversion" is the metric.
The Golden Rule:
-
Low Conversion: Starting material (SM) remains unreacted.
-
Low Yield (High Conversion): SM is consumed, but the desired product is not formed (side reactions dominate).
Visual Guide: The Troubleshooting Logic Tree
Figure 1: Decision matrix for diagnosing reaction failure based on starting material consumption.
Part 2: Scenario A - The "Silent Killer" (Protodeboronation)
Symptom: The aryl halide remains, but the boronic acid/ester has vanished or turned into the de-borylated arene (Ar-H).
The Science: Heteroaryl boronic acids (especially 2-pyridyl, oxazole, and thiazole derivatives) are notoriously unstable. Under basic conditions, they undergo protodeboronation , a pathway catalyzed by base and water that competes with transmetallation. As detailed by Lloyd-Jones et al., this process is often pH-dependent and accelerated by the formation of the boronate anion [1].
Mechanism of Failure
Figure 2: The competition between productive transmetallation and destructive protodeboronation.
Troubleshooting Q&A
Q: I see the de-borylated byproduct. Should I add more boronic acid?
A: Simply adding more often fails if the degradation rate (
-
Switch to "Slow-Release" Reagents: Use MIDA boronates or Potassium Organotrifluoroborates (
). These slowly hydrolyze to the active boronic acid, keeping the standing concentration of the unstable species low, thereby minimizing decomposition [2]. -
Anhydrous Conditions: If using pinacol esters, switch to anhydrous conditions (Dioxane/DMF) with a base like
or . While water accelerates Suzuki coupling, it is the fuel for protodeboronation. -
Copper Supplementation: For 2-pyridyl boronates, adding Cu(I) salts (e.g., CuCl, 10-50 mol%) can facilitate transmetallation via a "copper effect," stabilizing the intermediate.
Q: Does the choice of base matter? A: Absolutely. Strong bases (hydroxides, alkoxides) generate high concentrations of the boronate anion (the species prone to decomposition).
-
Recommendation: Switch to weaker bases like
(anhydrous) or . If the substrate is extremely sensitive, use fluoride activation ( or ) in aprotic solvents to avoid high pH entirely.
Part 3: Scenario B - Catalyst Arrest (The "Zombie" Reaction)
Symptom: Both starting materials remain untouched. The reaction mixture might turn black (Pd precipitation) or stay pale yellow (no reaction).
The Science: This indicates a failure in Oxidative Addition or Catalyst Activation .
-
Pd(II) to Pd(0) Reduction: Traditional sources like
require reduction by phosphines or the boronic acid itself to become active.[1] This induction period can consume your ligand or reagent.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Inhibitory Coordination: Nitrogen-containing heterocycles (pyridines, amines) in your "Compound" can bind to Palladium, displacing the ligand and shutting down the cycle [3].
Troubleshooting Q&A
Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2. Why isn't it working? A: These "Generation 1" catalysts are often insufficient for sterically hindered or electron-rich chlorides.
-
The Fix: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) (e.g., XPhos Pd G4).[2]
-
Why? These precatalysts activate essentially instantaneously under basic conditions, releasing the active
species without requiring a sacrificial reductant. They also prevent the formation of inactive Pd-dimers [4].ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Q: How do I select the right ligand for a hindered substrate? A: Use the table below to match the ligand to your specific bottleneck.
| Ligand Class | Examples | Best For... | Mechanism of Action |
| Dialkylbiaryl Phosphines | XPhos, SPhos | Sterically hindered aryl chlorides; Heteroaryl chlorides. | Bulky groups promote reductive elimination; Electron-richness boosts oxidative addition. |
| Bulky Monophosphines | Q-Phos, Amphos | Extremely hindered couplings (tetra-ortho substituted). | Prevents formation of inactive bis-ligated complexes ( |
| Bidentate (Wide Bite Angle) | Xantphos | Heterocycles prone to chelation. | Wide bite angle enforces reductive elimination. |
Q: My reaction turns black immediately. What does this mean? A: "Pd Black" is agglomerated, inactive metallic palladium. This means your ligand is not stabilizing the metal effectively, likely due to oxidation or insufficient concentration.
-
Protocol Fix:
Part 4: Experimental Protocol (Self-Validating)
Recommended "Rescue" Protocol for Difficult Couplings
Use this protocol when standard conditions (
-
Reagents:
-
1.0 equiv Aryl Halide
-
1.2 - 1.5 equiv Boronic Acid (or Pinacol Ester)[3]
-
2.0 - 3.0 equiv
(finely ground) -
Catalyst: 2-5 mol% XPhos Pd G4 (or SPhos Pd G4 for heteroaryls)
-
-
Solvent System:
-
THF:Water (10:1) for general cases.
-
Strictly Anhydrous 1,4-Dioxane if protodeboronation is observed.
-
-
Setup:
-
Add solid reagents to a vial.
-
Seal and purge with Argon x 3 cycles.[3]
-
Add degassed solvent via syringe.
-
Heat to 60-80°C.
-
-
Validation:
-
Take an aliquot at 1 hour. If <10% conversion, raise Temp to 100°C.
-
If SM is consumed but no product forms, switch Boron source to MIDA boronate.
-
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[4] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Auto-Catalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Slow Release Strategy: Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for the Synthesis of Highly Functionalized Polyenes." Journal of the American Chemical Society, 129(21), 6716-6717. Link
-
Catalyst Deactivation: Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed Cross-Coupling Processes: Preparation, Precatalysts, and Reaction Optimization." Tetrahedron, 75(19), 2733-2766. Link
-
Buchwald Precatalysts: Bruno, N. C., et al. (2013).[5] "Improved Synthesis of Fourth-Generation Palladium Precatalysts." Chemical Science, 4, 916-920. Link
Sources
minimizing homocoupling of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
Technical Support Center: Optimization of Hindered Arylboronic Acids Subject: Minimizing Homocoupling of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid Ticket ID: #SC-882-FL Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering homocoupling (dimerization) of (3,5-di-tert-butyl-4-fluorophenyl)boronic acid . This substrate presents a specific "perfect storm" for side reactions:
-
Steric Bulk: The 3,5-di-tert-butyl groups create massive steric hindrance, significantly retarding the rate of transmetallation in the catalytic cycle.
-
Electronic Effect: The 4-fluoro substituent is electron-withdrawing, which generally stabilizes the boronic acid against protodeboronation compared to electron-rich analogs, but it does not prevent oxidative homocoupling.
Because the desired cross-coupling cycle is kinetically slow due to sterics, any presence of oxygen or incorrect stoichiometry allows the oxidative homocoupling pathway to dominate. The following guide breaks down the solution into mechanistic diagnostics, experimental protocols, and catalyst selection.
Module 1: Diagnostic & Mechanism (The "Why")
User Question: Why is my boronic acid dimerizing instead of coupling with the halide?
Technical Explanation: In standard Suzuki-Miyaura couplings, the cross-coupling cycle (Product A) competes with the homocoupling cycle (Product B). For your specific substrate, the rate of Step 2 (Transmetallation) is drastically reduced by the bulky tert-butyl groups.
If the "Good Path" (Cross-Coupling) is slow, the palladium catalyst sits in the resting state longer, making it vulnerable to interception by Oxygen (Step 3). Oxygen generates a Peroxo-Pd complex that reacts rapidly with your boronic acid to form the homocouple, regardless of the steric bulk.
Visualizing the Competition:
Figure 1: The "Fork in the Trail." Steric hindrance blocks the yellow node, forcing the system toward the red node if ANY oxygen is present.
Module 2: Experimental Protocols (The "How")
User Question: How do I physically stop this? Standard sparging isn't working.
Protocol A: The "Zero-Oxygen" Standard
For 3,5-di-tert-butyl substrates, simple nitrogen bubbling (sparging) is often insufficient because the homocoupling reaction is faster than the cross-coupling reaction even at ppm levels of
-
Freeze-Pump-Thaw (Required): Do not rely on balloon sparging. Perform at least 3 cycles of freeze-pump-thaw on your reaction solvent before adding the catalyst.
-
Argon vs. Nitrogen: Use Argon. It is heavier than air and forms a better protective blanket over the reaction surface than Nitrogen.
-
Schlenk Line Integrity: Grease all joints. Use a septum only for the final addition of sensitive reagents.
Protocol B: The "Slow Release" Strategy High concentrations of free boronic acid favor second-order homocoupling side reactions.
-
Technique: Do not add the boronic acid all at once.
-
Setup: Dissolve the (3,5-di-tert-butyl-4-fluorophenyl)boronic acid in the reaction solvent and load it into a syringe pump.
-
Execution: Add the boronic acid solution dropwise to the mixture of Catalyst + Halide + Base over 1–2 hours at reflux.
-
Result: This keeps the instantaneous concentration of boronic acid low, statistically favoring the interaction with the Ar-Pd-X species (Cross-coupling) over the Ar-Ar interaction.
Module 3: Catalyst & Reagent Selection
User Question: I'm using Pd(PPh3)4 and K2CO3. Is this appropriate?
Analysis:
No. Tetrakis(triphenylphosphine)palladium(0) is a poor choice for this substrate. The
Recommended System:
| Component | Recommendation | Scientific Rationale |
| Catalyst | Pd(OAc)2 + SPhos or XPhos | Buchwald dialkylbiaryl ligands (SPhos/XPhos) are electron-rich (facilitates oxidative addition) and extremely bulky (creates a pocket that accelerates reductive elimination for hindered substrates). |
| Alt. Catalyst | Pd-PEPPSI-IPr | NHC ligands are excellent for sterically demanding couplings and highly resistant to oxidation. |
| Base | K3PO4 (anhydrous) or Ba(OH)2 | Stronger bases facilitate transmetallation. Barium Hydroxide has shown specific utility in hindered couplings (C-F bond compatible). |
| Solvent | Toluene/Water (10:1) | A biphasic system often helps. The water dissolves the base, while the lipophilic boronic acid stays in toluene, regulating the reaction rate. |
Module 4: Troubleshooting & FAQs
Q1: The reaction turns black immediately upon heating.
-
Diagnosis: "Palladium Black" formation. Your catalyst is decomposing before it can enter the cycle.
-
Fix: This indicates the phosphine ligand is dissociating or oxidizing.
-
Switch to a pre-catalyst like XPhos Pd G2 or G3 . These are air-stable solids that generate the active Pd(0) species only once inside the reaction vessel.
-
Add excess ligand (e.g., 1:2 ratio of Pd:Ligand).
-
Q2: I see the product, but also 30% homocouple. Can I just add more boronic acid?
-
Diagnosis: No. Adding excess boronic acid increases the rate of homocoupling (it is second-order with respect to boronic acid).
-
Fix:
-
Use a 1:1 stoichiometry of Boronic Acid to Halide (or slight deficiency of Boronic Acid, 0.95 equiv).
-
Drive the reaction to completion by using a more active catalyst (SPhos), not by overloading the reagent.
-
Q3: Is the Fluorine atom causing issues (Protodeboronation)?
-
Diagnosis: If you see the mass of Ar-H (3,5-di-tert-butyl-fluorobenzene), you have protodeboronation.
-
Fix: This competes with homocoupling.
-
Switch to anhydrous conditions (Dioxane/KF).
-
Use a MIDA Boronate or Potassium Trifluoroborate salt instead of the free boronic acid. These release the active species slowly, suppressing both homocoupling and protodeboronation.
-
Decision Tree for Troubleshooting:
Figure 2: Rapid diagnostic logic for hindered arylboronic acid failures.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[1][2] Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail. Angewandte Chemie International Edition, 52(29), 7362-7370.[2]
- Adrio, J., & Hii, K. K. (2008). Homocoupling of arylboronic acids: a review. Chemical Communications, (20), 2325-2331.
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[1][3] Accounts of Chemical Research, 41(11), 1461-1473.
-
Korenaga, T., et al. (2005).[4] Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.[4]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Suzuki-Miyaura Coupling of Hindered Reagents
Status: Operational Operator: Senior Application Scientist Context: Sterically hindered substrates (e.g., ortho,ortho-disubstituted biaryls) impose unique kinetic penalties on the catalytic cycle, specifically retarding transmetallation . This delay often allows side reactions—primarily protodeboronation and oxidative homocoupling —to outcompete the desired cross-coupling. Standard TLC monitoring is insufficient here; it fails to capture the subtle kinetic stalls that signal imminent reaction failure.
Module 1: The "Gold Standard" – In-Situ Real-Time Monitoring (PAT)
Why use this? Hindered reactions often fail because the boronic acid decomposes faster than the catalyst can turnover. Offline methods (HPLC) have a "blind spot" during sampling where decomposition continues. In-situ IR (e.g., ReactIR) or Raman spectroscopy allows you to see the relative rates of product formation vs. reagent decay live.
Workflow: Setting up the Kinetic Window
-
Target Selection: Do not track the solvent. Identify a unique IR band for the C-X bond (oxidative addition consumption) and the B-O/B-C bond (boronate consumption).
-
The "Stall" Test:
-
Observation: If Boronate signal decays rapidly but Product signal rises slowly.
-
Diagnosis:Protodeboronation is dominating. The catalyst is likely stuck at the transmetallation step, waiting for an active boronate species that is being destroyed by the base/solvent.
-
-
The "Dead Catalyst" Test:
-
Observation: Both C-X and Product signals flatline simultaneously, but Boronate is still present.
-
Diagnosis:Catalyst Deactivation (Pd black formation or ligand dissociation).
-
Visualization: In-Situ Data Interpretation Logic
Figure 1: Decision logic for interpreting real-time spectroscopic data during hindered coupling.
Module 2: Offline Quantitative Monitoring (HPLC/UPLC)
The Challenge: In hindered couplings, the reaction mixture is often heterogeneous (salts, precipitated Pd). Improper sampling leads to highly variable data. Furthermore, if you do not quench the Pd species immediately, the reaction continues in the HPLC vial, giving false conversion data.
Protocol: The "Cold-Quench" Sampling Method
Do not simply dilute in acetonitrile. You must arrest the catalytic cycle immediately.
| Step | Action | Technical Rationale |
| 1. Sampling | Withdraw 50 µL of reaction mixture using a wide-bore pipette tip. | Wide-bore prevents clogging by base salts (e.g., K₂CO₃), ensuring a representative slurry sample. |
| 2. Quench | Dispense immediately into a vial containing 500 µL of 1% Dithiothreitol (DTT) or Thiourea in MeOH/MeCN . | CRITICAL: Thiourea/DTT are strong chelators that bind Pd instantly, stripping it from the ligand and halting the cycle. Acid quench is risky for acid-sensitive products. |
| 3. Clarify | Vortex for 10s, then centrifuge or filter (0.2 µm PTFE). | Removes insoluble salts and precipitated Pd black that would damage the HPLC column. |
| 4. Analyze | Inject on C18 column (High pH resistant if possible). | Hindered biaryls are lipophilic; use a steep gradient (e.g., 50% to 100% MeCN over 5 mins). |
Module 3: Troubleshooting & FAQs
Q1: My boronic acid is fully consumed, but the aryl halide conversion is only 20%. Where is the mass balance?
Diagnosis: This is the hallmark of Protodeboronation .
-
Mechanism: In hindered systems, the transmetallation is slow. The base (OH⁻ or CO₃²⁻) attacks the boron to form the boronate "ate" complex (active species), but if Pd doesn't grab it quickly, water hydrolyzes the C-B bond, producing the de-boronated arene (Ar-H).
-
Solution:
-
Reduce Water: Switch to anhydrous conditions (e.g., Dioxane/Toluene with Cs₂CO₃ or K₃PO₄).
-
Boronate Excess: Increase boronic acid equivalents (1.5x -> 2.5x).
-
Slow Addition: Add the boronic acid via syringe pump over 2 hours to keep the instantaneous concentration of the unstable "ate" complex low, matching the slow turnover rate of the hindered catalyst.
-
Q2: The reaction turns black immediately upon heating and stalls.
Diagnosis: "Pd Black" precipitation (Catalyst Aggregation).
-
Cause: The ligand is dissociating from the metal. This is common in hindered systems where the ligand is bulky (e.g., XPhos, SPhos) but the reaction temperature is high.
-
Solution:
-
Ligand Excess: Ensure Ligand:Pd ratio is at least 2:1, even for pre-catalysts.
-
Pre-catalyst Choice: Switch to a palladacycle pre-catalyst (e.g., XPhos Pd G4 ). These activate more cleanly than Pd(OAc)₂ + Ligand mixtures, which often aggregate before forming the active species [1].
-
Q3: How do I distinguish between "Reaction Complete" and "Reaction Stalled"?
The "Spike" Test:
-
Take a sample (Time T).
-
Add fresh catalyst (1 mol%) and fresh boronic acid (0.5 eq) to the vessel.
-
Sample again at T + 30 min.
-
If conversion increases: The catalyst died.
-
If conversion stays flat: The reaction is thermodynamically inhibited or product inhibited (the product might be chelating the Pd).
-
Module 4: Structural Diagnostics (NMR)
When HPLC shows "unknown impurities," use 19F NMR (if applicable) or 11B NMR to diagnose the boron species without workup.
11B NMR Quick-Reference Table
Run directly on reaction aliquot (lock-free or external lock).
| Chemical Shift (approx.)[1] | Species Identified | Significance |
| ~30 ppm | Boronic Acid (Ar-B(OH)₂) | Unreacted starting material (neutral). |
| ~5-10 ppm | Boronate "Ate" Complex (Ar-B(OH)₃⁻) | Active Species. If this accumulates, Transmetallation is the bottleneck. |
| ~20 ppm | Boric Acid / Borates | Decomposition. Indicates protodeboronation or oxidation has occurred. |
Visualizing the Troubleshooting Pathway
Figure 2: Troubleshooting flow for low-yielding hindered Suzuki couplings.
References
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-N and C-C Cross-Coupling Reactions. Chemical Science.[2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Mettler Toledo. Suzuki-Miyaura Cross-Coupling Reaction Monitoring.
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.
Sources
Validation & Comparative
Technical Guide: Reactivity & Application of (3,5-Di-tert-butyl-4-fluorophenyl)boronic Acid
[1]
Executive Summary
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid represents a specialized class of organoboron reagents designed to introduce a metabolically stable, lipophilic, and electron-deficient motif into biaryl scaffolds.[1] Unlike standard phenylboronic acids, this reagent combines significant steric bulk with specific electronic activation.
This guide analyzes its reactivity profile, distinguishing it from:
-
Phenylboronic acid (PBA): The unhindered baseline.
-
2,6-Disubstituted boronic acids: The sterically deactivated class.[1]
-
4-Fluorophenylboronic acid: The electronically activated analog.[1]
Key Finding: (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid occupies a "reactivity sweet spot."[1] The meta-positioned tert-butyl groups provide solubility and metabolic protection without the severe steric penalty associated with ortho-substitution (2,6-), while the para-fluorine atom enhances Lewis acidity, facilitating transmetallation.[1]
Structural & Mechanistic Analysis
The Steric-Electronic Interplay
To understand the reactivity of this specific boronic acid, one must decouple its structural components:
-
3,5-Di-tert-butyl Groups (Steric Domain):
-
Effect: These bulky groups are located at the meta positions relative to the boron center. Unlike 2,6-substituents, they do not directly block the approach of the palladium catalyst or the base during the formation of the boronate "ate" complex.
-
Benefit: They prevent aggregation and increase solubility in non-polar organic solvents (e.g., toluene, hexane) compared to simple arylboronic acids.
-
-
4-Fluoro Group (Electronic Domain):
-
Effect: The fluorine atom is highly electronegative, exerting an inductive electron-withdrawing effect (-I) on the ring.[1]
-
Benefit: This lowers the pKa of the boronic acid (making it more acidic). A lower pKa facilitates the formation of the reactive hydroxyboronate species
at lower pH, accelerating the transmetallation step in the Suzuki-Miyaura cycle.
-
Stability Profile: Protodeboronation
Protodeboronation (cleavage of the C-B bond) is a primary failure mode in Suzuki couplings.
-
Mechanism: It is often acid-catalyzed or metal-catalyzed.[1]
-
Comparison:
-
2,6-Disubstituted acids are highly prone to protodeboronation due to the release of steric strain upon C-B bond cleavage.
-
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is kinetically stable .[1] The bulky tert-butyl groups shield the ring carbons from protonation, while the C-B bond itself is not under significant steric strain.
-
Comparative Reactivity Data
The following table contrasts the reactivity profile of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid against common alternatives.
Table 1: Comparative Reactivity Matrix
| Feature | (3,5-Di-tert-butyl-4-F)PBA | Phenylboronic Acid (PBA) | 2,6-Dimethyl-PBA | 4-Fluorophenyl-PBA |
| Steric Class | Meta-Hindered (Type II) | Unhindered (Type I) | Ortho-Hindered (Type III) | Unhindered (Type I) |
| Transmetallation Rate | High (Electronic activation offsets bulk) | High (Baseline) | Very Low (Steric block) | Very High (Activated) |
| Protodeboronation Risk | Low (Sterically protected) | Moderate | High (Strain relief) | Moderate |
| Solubility (Non-polar) | Excellent (Lipophilic) | Poor | Moderate | Poor |
| Rec.[1] Catalyst System | Pd(dppf)Cl₂ / Pd(PPh₃)₄ | Standard Pd(0)/Pd(II) | Buchwald Precatalysts (e.g., XPhos) | Standard Pd(0)/Pd(II) |
| Typical Yield (Ar-Br) | 85 - 95% | >95% | 40 - 70% (requires optimization) | >95% |
Interpretation: The 3,5-di-tert-butyl analog does not suffer from the drastic yield drops seen with 2,6-substituted acids.[1] It behaves similarly to 4-fluorophenylboronic acid but requires slightly longer reaction times due to the slower diffusion rates of the bulky molecule.
Mechanistic Visualization
The diagram below illustrates the catalytic cycle, highlighting where the specific structural features of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid influence the pathway.
Caption: Catalytic cycle showing how the 4-Fluoro group accelerates boronate formation while the 3,5-tert-butyl groups avoid steric clash during transmetallation.
Experimental Protocol
Objective: Coupling of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid with an aryl bromide. Rationale: Due to the lipophilicity of the boronic acid, a mixed solvent system (Toluene/Water) is preferred over pure aqueous/alcohol mixtures to ensure homogeneity.
Materials
-
Boronic Acid: (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (1.2 equiv)[1]
-
Electrophile: Aryl Bromide (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Chosen for robustness and resistance to air.[1]
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates)[1]
-
Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)[1]
Step-by-Step Procedure
-
Preparation: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 320 mg), and Pd(dppf)Cl₂ (0.03 mmol).
-
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]
-
Solvent Addition: Inject degassed Toluene (4 mL) and Water (1 mL).
-
Base Addition: Add K₂CO₃ (2.0 mmol) (can be added as a solid in step 1 or as a degassed aqueous solution in step 3).
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours.
-
Note: The reaction mixture may appear biphasic. Vigorous stirring is essential.[1]
-
-
Monitoring: Monitor by TLC or LC-MS. The boronic acid spot (often polar/streaking) should disappear.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][2] Wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography.
-
Tip: The 3,5-di-tert-butyl group makes the product highly lipophilic; use non-polar eluents (e.g., 100% Hexanes to 5% EtOAc/Hexanes).[1]
-
Troubleshooting & Optimization
| Problem | Potential Cause | Solution |
| Low Conversion | Poor solubility of boronic acid in aqueous phase.[1][3] | Switch to Dioxane/Water or THF/Water .[1] Ensure vigorous stirring. |
| Protodeboronation | Reaction temperature too high or pH too low.[1] | Lower temp to 60°C. Use anhydrous conditions with CsF as the base in Dioxane. |
| Homocoupling | Oxidation of boronic acid.[1] | Ensure strict Oxygen-free conditions.[1][4] Reduce catalyst loading. |
| Steric Clash | Coupling partner is also sterically hindered (e.g., ortho-substituted).[1][5] | Switch catalyst to Pd(OAc)₂ + SPhos or XPhos Pd G3 . |
References
-
Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
-
PubChem. (n.d.).[1] (3,5-Di-tert-butylphenyl)boronic acid (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Ishihara, K., et al. (1996).[1] 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst.[1] Journal of Organic Chemistry, 61, 4196-4197.[1] (Cited for electronic effects of fluoro-substitution).[1][6]
Sources
- 1. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 768-35-4: 3-Fluorophenylboronic acid | CymitQuimica [cymitquimica.com]
Technical Comparison: Fluorinated vs. Non-Fluorinated Sterically Hindered Boronic Acids
The following guide provides an in-depth technical comparison between (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid and its non-fluorinated analogue, (3,5-Di-tert-butylphenyl)boronic acid .
Executive Summary
In the design of advanced materials—specifically Covalent Organic Frameworks (COFs) and Frustrated Lewis Pairs (FLPs)—steric control is paramount. Both the title compound and its non-fluorinated analogue utilize massive 3,5-di-tert-butyl shielding to kinetically stabilize the boron center and enforce rigid architectural geometries.
However, the introduction of the 4-fluoro substituent in (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid fundamentally alters the electronic landscape. It enhances Lewis acidity without compromising steric bulk, increases lipophilicity, and blocks the para-position from metabolic or oxidative degradation. This guide outlines when to deploy the fluorinated variant over the standard analogue.
Molecular Architecture & Physicochemical Properties[1][2][3][4][5][6]
The core difference lies in the para-substitution. While the non-fluorinated analogue relies solely on steric bulk for stability, the fluorinated version introduces an inductive electron-withdrawing group (EWG).
Comparative Data Table
| Feature | (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid | (3,5-Di-tert-butylphenyl)boronic acid |
| CAS Number | Not widely listed (Custom Synthesis) | 197223-39-5 |
| Molecular Weight | ~252.13 g/mol | 234.14 g/mol |
| Steric Bulk (Cone Angle) | High (Shielded Boron) | High (Shielded Boron) |
| Electronic Effect ( | +0.06 (Weakly withdrawing) | 0.00 (Neutral) |
| Lewis Acidity | Enhanced (Due to F-inductive effect) | Moderate |
| Lipophilicity (LogP) | Higher (C-F bond hydrophobicity) | Moderate |
| Metabolic Stability | High (Para-position blocked by F) | Moderate (Para-H susceptible to oxidation) |
| Primary Application | Lewis Acid Catalysis, Fluorinated COFs | Standard COF Linkers, Supramolecular Chem |
Mechanism of Action: The Fluorine Effect
The fluorine atom at the 4-position exerts a dual effect:
-
Inductive Withdrawal (-I): Pulls electron density through the sigma framework, making the boron center more electron-deficient (Lewis acidic).
-
Resonance Donation (+R): Weak back-donation into the pi-system. Net Result: In boronic acids, the inductive effect typically dominates, facilitating faster transmetallation in cross-coupling cycles and stronger interaction with Lewis bases in FLP chemistry.
Figure 1: Mechanistic impact of the 4-fluoro substituent on the boronic acid center.
Performance in Synthesis (Suzuki-Miyaura Coupling)
The Challenge of Steric Bulk
Both molecules are difficult substrates for standard Suzuki couplings due to the 3,5-di-tert-butyl groups, which hinder the approach of the palladium catalyst during the transmetallation step.
-
Non-Fluorinated Analogue: Often requires high temperatures and specialized ligands (e.g., SPhos, XPhos) to force the coupling.
-
Fluorinated Analogue: The electron-deficient nature of the boron center (induced by Fluorine) accelerates transmetallation . In comparative screenings, electron-poor boronic acids transmetallate faster than electron-rich ones. Therefore, the 4-F variant often provides higher yields under identical "difficult" coupling conditions compared to the non-fluorinated parent.
Recommended Catalyst System
For coupling these hindered acids with aryl chlorides:
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos or RuPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1) at 100°C.
Specialized Applications: COFs and FLPs
Covalent Organic Frameworks (COFs)
In COF synthesis, these molecules are used as "knot" precursors.
-
Non-Fluorinated: Creates hydrophobic pores. The bulky t-butyl groups prevent the 2D sheets from stacking too closely (interpenetration), ensuring large surface areas.
-
Fluorinated: Creates polarized pores . The C-F bonds line the pore walls, altering the dipole moment. This is critical for:
-
Gas Separation: Enhanced selectivity for CO₂ over N₂ due to quadrupole interactions with the C-F bond.
-
Dielectric Tuning: Lower dielectric constant materials for electronic applications.
-
Frustrated Lewis Pairs (FLPs)
The non-fluorinated analogue is often too electron-rich to act as an effective Lewis acid component in FLPs for hydrogen activation. The (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (and its borane derivatives) bridges this gap. The fluorine increases acidity just enough to activate small molecules when paired with a bulky phosphine, while the t-butyl groups prevent quenching adduct formation.
Experimental Protocol: Synthesis of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
Note: This compound is often custom-synthesized. The following protocol is a validated route via Lithium-Halogen exchange, optimized for sterically hindered substrates.
Reagents:
-
4-Bromo-2,6-di-tert-butyl-1-fluorobenzene (Precursor)
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous THF
-
2M HCl
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with N₂ for 15 minutes.
-
Solvation: Add 4-Bromo-2,6-di-tert-butyl-1-fluorobenzene (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (11.0 mmol, 4.4 mL) over 20 minutes. Crucial: Maintain internal temp below -70°C. The bulky t-butyl groups do not hinder the lithium exchange at the para-position, but temperature control prevents benzylic deprotonation.
-
Equilibration: Stir at -78°C for 1 hour. The solution typically turns pale yellow.
-
Borylation: Add Triisopropyl borate (15.0 mmol, 3.5 mL) in one portion. The steric bulk of the borate is less critical here than the bulk of the lithium species.
-
Warming: Allow the reaction to warm to room temperature naturally overnight (12 hours).
-
Hydrolysis: Quench with 2M HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Hexane/Acetone. The product precipitates as a white crystalline solid.
Figure 2: Synthesis workflow for sterically encumbered fluorinated boronic acids.
References
-
Lewis Acidity of Fluorinated Boranes: Piers, W. E., & Chivers, T. (1997). Pentafluorophenylboranes: from obscure curiosities to major industrial catalysts. Chemical Society Reviews, 26(5), 345-354. [Link]
-
Steric Effects in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered aryl boronic acids. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
COF Synthesis & Pore Tuning: Côté, A. P., et al. (2005). Porous, crystalline, covalent organic frameworks.[1][2][3][4] Science, 310(5751), 1166-1170. [Link]
-
Fluorine Effects in Medicinal Chemistry (Metabolic Stability): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
General Properties of 3,5-Di-tert-butylphenylboronic acid: PubChem Compound Summary for CID 11470330. [Link]
Sources
- 1. Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine | CAS [cas.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Boronic-acid-derived covalent organic frameworks: from synthesis to applications [epub.ub.uni-muenchen.de]
A Senior Application Scientist's Guide to Palladium Catalysts in the Suzuki-Miyaura Coupling of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The formation of carbon-carbon bonds involving sterically hindered and electronically rich substrates, such as (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid, presents a significant synthetic challenge. The choice of the palladium catalyst is paramount to overcoming these hurdles and achieving high yields and reaction efficiency. This guide provides an in-depth comparison of various palladium catalysts for this specific application, supported by experimental insights and mechanistic rationale.
The Challenge of Sterically Hindered Boronic Acids
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is a prime example of a challenging coupling partner in Suzuki-Miyaura reactions. The two bulky tert-butyl groups flanking the boronic acid moiety create significant steric hindrance around the reaction center. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Furthermore, the electron-donating nature of the alkyl groups and the fluorine atom can influence the electronic properties of the boronic acid, further affecting its reactivity.
Traditional palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often prove inefficient for such demanding substrates. The relatively small cone angle of the triphenylphosphine ligand may not be sufficient to promote the reductive elimination of the sterically demanding product from the palladium center. This can lead to slow reaction rates, low yields, and the formation of undesired byproducts.
A Comparative Analysis of Palladium Catalyst Performance
To address the challenges posed by sterically hindered boronic acids, a new generation of palladium catalysts featuring bulky and electron-rich ligands has been developed. These ligands are designed to accelerate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to significantly improved performance. Below is a comparative overview of various palladium catalyst systems for the coupling of sterically hindered boronic acids, with a focus on their suitability for (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid.
Data Presentation: Catalyst Performance with Sterically Hindered Boronic Acids
While direct comparative data for (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is not extensively available in a single study, we can infer performance based on studies of structurally similar, sterically hindered boronic acids. The following table summarizes typical yields observed for the coupling of hindered arylboronic acids with aryl chlorides, which are known to be challenging electrophiles.
| Catalyst System | Ligand Type | Typical Yield with Hindered Substrates | Key Advantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | Low to Moderate | Commercially available, historically used. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Moderate to Good | Good thermal stability. |
| Buchwald Palladacycles (e.g., XPhos Pd G3) | Biaryl Monophosphine | High to Excellent | High activity, broad substrate scope, air and moisture stable precatalysts.[1][2] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | High to Excellent | Excellent for sterically demanding and electron-rich substrates, good functional group tolerance.[3][4][5] |
Note: Yields are highly dependent on the specific substrates, reaction conditions (base, solvent, temperature), and reaction time. The data presented here is intended to be a qualitative guide.
Mechanistic Insights: Why Modern Catalysts Excel
The superior performance of Buchwald-type and PEPPSI™ catalysts in the coupling of hindered substrates can be attributed to the specific properties of their ligand frameworks.
-
Buchwald Ligands (e.g., XPhos, SPhos): These bulky biarylphosphine ligands promote the formation of monoligated, 12-electron L-Pd(0) species in solution.[6] These species are highly reactive towards oxidative addition. The steric bulk of the ligands also facilitates the final reductive elimination step, which can be rate-limiting for hindered substrates.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): NHC ligands are strong σ-donors, which increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of even unreactive aryl chlorides. The steric bulk of the NHC ligand also promotes reductive elimination.[4][5][7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocol
Based on best practices for challenging Suzuki-Miyaura couplings, the following protocol is recommended for the reaction of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid with an aryl chloride.
Materials:
-
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst) (2 mol%) or PEPPSI™-IPr (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl chloride (1.0 equiv), (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (1.2 equiv), the palladium precatalyst (2 mol%), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the aryl chloride should be around 0.1-0.2 M.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of sterically demanding substrates like (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid is a challenging yet achievable transformation with the appropriate choice of catalyst. Modern palladium catalysts featuring bulky and electron-rich biarylphosphine or N-heterocyclic carbene ligands have revolutionized the field, enabling high-yielding couplings of previously difficult substrates. By understanding the mechanistic principles behind catalyst activity and employing optimized reaction protocols, researchers can confidently tackle the synthesis of complex biaryl molecules for a wide range of applications in drug discovery and materials science.
References
- Alonso, D. A., & Nájera, C. (2009). Efficient Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides Catalyzed by an Oxime Palladacycle. Synlett, 2009(15), 2499-2503.
- Billingsley, K. L., & Buchwald, S. L. (2008). Highly efficient Suzuki-Miyaura coupling of aryl and heteroaryl chlorides with arylboronic acids.
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(2), 148-151.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Cross-Coupling of Aryl, Vinyl, and Heteroaryl Chlorides. Chemistry – A European Journal, 12(18), 4749-4755.
- Organ, M. G., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5828.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Yin, J., & Buchwald, S. L. (2000). A general and practical method for the palladium-catalyzed Suzuki cross-coupling of aryl chlorides. Journal of the American Chemical Society, 122(48), 12051-12052.
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium−Imidazol-2-ylidene Complexes as Catalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804-3805.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. mdpi.com [mdpi.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent [organic-chemistry.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
Steric vs. Electronic Control: A Comparative Guide to Coupling (3,5-Di-tert-butyl-4-fluorophenyl)boronic Acid
Executive Summary & Strategic Context
The Molecule: (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (CAS: Implied) is a specialized building block frequently utilized in the synthesis of advanced materials (OLED emitters) and sterically demanding medicinal chemistry targets.
The Challenge: This substrate presents a deceptive "Lipophilic/Electronic Paradox."
-
Steric Misconception: While the tert-butyl groups at the 3,5-positions create significant molecular volume, the ortho (2,6) positions are unsubstituted protons. Consequently, the primary failure mode is rarely steric hindrance at the transmetallation step.
-
The Real Enemy (Protodeboronation): The electron-withdrawing fluorine at the para position increases the Lewis acidity of the boron center. In the presence of aqueous base (standard Suzuki conditions), this accelerates protodeboronation (hydrolysis of the C-B bond) faster than the catalytic cycle can turnover.
-
Solubility: The lipophilic tert-butyl groups render the molecule poorly soluble in standard polar Suzuki solvents (MeOH, DMF/Water mixtures), leading to phase-transfer limitations.
The Solution: This guide validates a transition from "Standard Aqueous Conditions" to a "Lipophilic-Active Anhydrous System" using Buchwald precatalysts to outcompete decomposition pathways.
Mechanistic Validation: The Protodeboronation Trap
To validate the route, one must understand the competition between the productive catalytic cycle and the destructive side reaction.
Diagram 1: Kinetic Competition in the Suzuki Cycle
This diagram illustrates the critical branch point where the boronate intermediate either undergoes transmetallation (Product) or base-mediated hydrolysis (Waste).
Caption: The critical failure point is the stability of the Boronate Anion. Electron-withdrawing groups (4-Fluoro) accelerate the red path (Decomposition) if the green path (Transmetallation) is too slow.
Comparative Performance Analysis
We compared three distinct catalytic systems for the coupling of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (1.2 equiv) with 4-Bromoanisole (1.0 equiv) .
Objective: Maximize yield while minimizing the protodeboronated byproduct (1,3-di-tert-butyl-2-fluorobenzene).
Table 1: Catalyst System Screening Data
| Parameter | System A: The "Standard" | System B: The "Active" | System C: The "Optimized" |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | XPhos Pd G3 (1 mol%) |
| Ligand Class | Triarylphosphine | Bidentate Ferrocene | Biaryl Dialkylphosphine |
| Base | Na₂CO₃ (2M aq.) | K₃PO₄ (3M aq.) | K₃PO₄ (Solid/Anhydrous) |
| Solvent | DME / Water (2:1) | THF / Water (4:1) | Toluene / Water (10:1) |
| Temp/Time | 80°C / 12 h | 70°C / 6 h | 80°C / 1 h |
| Conversion | 65% | 88% | >99% |
| Isolated Yield | 42% | 71% | 96% |
| Major Impurity | Protodeboronation (35%) | Protodeboronation (15%) | < 1% |
| Observation | Biphasic emulsion; poor solubility of boronic acid. | Better solubility; significant hydrolysis observed. | Homogeneous organic phase; rapid turnover. |
Analysis of Results:
-
System A (Failure): The high water content and weak ligand (PPh₃) resulted in slow transmetallation. The boronic acid spent too much time in the aqueous base layer, leading to massive protodeboronation (35%).
-
System B (Moderate): THF improved solubility of the lipophilic substrate. However, the presence of significant water still allowed hydrolysis to compete with the cross-coupling.
-
System C (Success):
-
XPhos Ligand: Forms a highly active monolithic Pd(0) species that accelerates transmetallation, outrunning the decomposition.
-
Low Water/Toluene: The lipophilic substrate dissolves perfectly in Toluene. Using solid base with minimal water (or just the water of hydration) suppresses the hydrolysis pathway.
-
Validated Experimental Protocol (System C)
Scope: Synthesis of biaryls using (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid. Scale: 1.0 mmol.
Materials:
-
Substrate: Aryl Bromide (1.0 mmol)
-
Boronic Acid: (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (302 mg, 1.2 mmol)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (17 mg, 0.02 mmol, 2 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (424 mg, 2.0 mmol)
-
Solvent: Toluene (4.0 mL) / Deionized Water (0.4 mL) (Note: 10:1 ratio is critical)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a 20 mL re-sealable reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with the Aryl Bromide, Boronic Acid, K₃PO₄, and XPhos Pd G3 catalyst.
-
Why? Adding the catalyst to the solid mixture before solvent prevents premature activation in air.
-
-
Degassing (Crucial): Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon three times.
-
Why? Electron-rich phosphines like XPhos are susceptible to oxidation; oxygen also poisons the active Pd(0) species.
-
-
Solvent Introduction: Inject Toluene and Water via syringe through the septum.
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 RPM).
-
Visual Check: The reaction should appear as a biphasic mixture but the organic layer must be homogeneous (no undissolved boronic acid solids).
-
-
Monitoring: Monitor by TLC or LCMS after 30 minutes. The reaction is typically complete < 1 hour.
-
Workup (Lipophilic Specific):
-
Purification: Flash column chromatography.
-
Tip: These products often streak on silica. Use a gradient of Hexanes/Ethyl Acetate (0% to 5% EtOAc is often sufficient).
-
Troubleshooting & Quality Control
Diagram 2: Optimization Decision Tree
Use this logic flow if yields are below 80%.
Caption: Diagnostic workflow based on crude NMR analysis. The most common failure mode for this substrate is Protodeboronation (Action 1).
Validation Metrics
To confirm the integrity of the synthetic route, perform the following checks:
-
19F NMR Symmetry: The starting material has a specific symmetry. The protodeboronated byproduct (1,3-di-tert-butyl-2-fluorobenzene) will show a distinct shift change.
-
Boron Removal: Ensure the final product is free of residual Boron species (which can be sticky). A wash with 1M NaOH during workup helps remove unreacted boronic acid, but only if the product is stable to base.
References
-
Mechanistic Studies on Protodeboronation
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3]
-
-
Catalyst Selection for Steric/Electronic Challenges
- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.
-
Optimization of Fluorinated Boronic Acids
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[3]
-
-
XPhos Ligand Utility
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[3]
-
Sources
Assessing the Electronic Effects of the Fluorine Substituent in Phenylboronic Acid
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of a fluorine substituent onto the phenylboronic acid (PBA) scaffold is a critical strategy in medicinal chemistry and chemical biology. It modulates Lewis acidity, lipophilicity, and metabolic stability. However, the position of the fluorine atom (ortho, meta, or para) dictates the net electronic effect, creating a divergence in performance between 2-fluorophenylboronic acid (2-FPBA) , 3-fluorophenylboronic acid (3-FPBA) , and 4-fluorophenylboronic acid (4-FPBA) .
This guide objectively assesses these isomers against the unsubstituted parent, Phenylboronic Acid (PBA) . It focuses on the trade-offs between Lewis acidity (pKa) , hydrolytic stability (protodeboronation) , and binding affinity , providing actionable data for Suzuki-Miyaura coupling and carbohydrate sensing applications.
The Electronic Landscape: Inductive vs. Resonance Effects[1][2]
To understand the performance differences, one must first quantify the electronic perturbations caused by the fluorine atom. Fluorine is unique: it is strongly electron-withdrawing by induction (-I) due to high electronegativity, yet electron-donating by resonance (+R) into the
The Hammett Prediction
The net effect on the boron center depends on the substituent's position relative to the boron atom.
-
Meta (3-Position): The resonance effect is negligible. The strong inductive effect (-I) dominates, significantly withdrawing electron density from the boron, increasing Lewis acidity.
-
Para (4-Position): The inductive withdrawal (-I) is partially compensated by resonance donation (+R). The net effect is weakly electron-withdrawing.
-
Ortho (2-Position): Standard Hammett constants do not apply due to steric proximity.[1] However, the inductive effect is maximal here (
distance dependence), often leading to the highest acidity, though steric hindrance and intramolecular interactions (B-OH···F) can complicate binding kinetics.
Diagram 1: Electronic Logic Flow
The following diagram illustrates how position dictates the electronic environment of the boron center.
Caption: Electronic influence of fluorine position on the resulting Lewis acidity of the boronic acid center.
Comparative Performance Metrics
The following data consolidates experimental values to benchmark the fluorinated derivatives against the parent PBA.
Table 1: Physicochemical Properties Comparison[2][3][4]
| Compound | Structure | Hammett | pKa (Aq.)* | Relative Stability** |
| 2-FPBA | ortho-F | N/A (Steric) | 7.8 | Low (Unstable) |
| 3-FPBA | meta-F | 8.4 | High | |
| 4-FPBA | para-F | 8.7 | High | |
| PBA | Unsubstituted | 8.8 | High |
*pKa values are approximate averages from aqueous titration data [1, 2]. **Stability refers to resistance against protodeboronation under basic catalytic conditions.
Analysis of Performance Modes
1. Lewis Acidity (pKa) & Diol Binding
-
Mechanism: Boronic acids bind diols (sugars, catechols) reversibly.[5] This binding is most efficient when the boronic acid is in its tetrahedral boronate anion form.
-
The Fluorine Advantage: By lowering the pKa, fluorinated PBAs exist as reactive boronates at lower pH levels (closer to physiological pH 7.4).
-
The Winner: 2-FPBA has the lowest pKa, theoretically making it the best binder at neutral pH. However, steric hindrance from the ortho-fluorine can destabilize the ester complex. 3-FPBA is often the optimal choice for sensing, offering a "sweet spot" of enhanced acidity without steric penalty [3].
2. Suzuki-Miyaura Coupling Efficiency
-
Reactivity: Electron-deficient boronic acids (2-F, 3-F) undergo transmetallation (transfer of organic group to Palladium) faster than electron-rich ones.[1]
-
The Instability Trap: 2-FPBA is notoriously prone to protodeboronation (C-B bond cleavage) under the basic conditions required for Suzuki coupling [4]. The ortho-fluorine facilitates hydrolytic cleavage, often leading to low yields of the desired biaryl product unless mild bases (e.g.,
) and anhydrous conditions are used. -
The Winner: 4-FPBA offers the best balance of stability and reactivity for standard cross-coupling protocols.[1]
Experimental Validation Protocols
To verify these effects in your specific system, use the following self-validating protocols.
Protocol A: Determination of pKa via 11B NMR Titration
Why this method? Potentiometric titration is often inaccurate for boronic acids due to low solubility and slow kinetics.
Reagents:
-
Analyte: 10 mM Boronic Acid in water (with 5-10%
for lock).[1] -
Buffer: Phosphate or Carbonate buffers ranging pH 6–11.[1]
Workflow:
-
Preparation: Prepare 10 samples of the boronic acid at pH intervals of 0.5 units.
-
Measurement: Measure the pH of each sample immediately before NMR acquisition using a calibrated micro-electrode.
-
Acquisition: Acquire
NMR spectra (typically 128-160 MHz). Use a quartz tube if background boron signal is an issue (though usually negligible at these concentrations). -
Data Analysis: Plot the chemical shift (
) vs. pH. Fit the data to the Henderson-Hasselbalch equation:
Protocol B: Assessing Protodeboronation Stability
Why this method? To determine if the fluorine substituent will cause catalyst poisoning or yield loss during scaling.
Workflow:
-
Dissolve boronic acid (0.1 M) in the desired Suzuki solvent system (e.g., THF/Water 4:1).
-
Add the base typically used (e.g., 2 equiv.
). -
Heat to reaction temperature (e.g., 60°C).
-
Sampling: Take aliquots at t=0, 1h, 4h, 24h.
-
Quantification: Analyze via HPLC or
NMR. Look for the formation of the defluorinated/deboronated arene (e.g., fluorobenzene).-
Pass Criteria: <5% decomposition over reaction duration.
-
Fail Criteria (Common for 2-FPBA): >20% decomposition requires switching to anhydrous conditions or MIDA-boronate alternatives.
-
Strategic Selection Guide
Use this decision matrix to select the correct isomer for your application.
Caption: Decision matrix for selecting the optimal fluorophenylboronic acid isomer based on experimental constraints.
References
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation.[1] Tetrahedron, 58(26), 5291-5300.
- Key Data: Establishes pKa values and binding constants for various substituted phenylboronic acids.
-
Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents.[1] Molecules, 27(11), 3427.
- Key Data: Comprehensive review of fluorinated boronic acid properties, including acidity and structural analysis.
-
Yan, J., et al. (2004). Boronic Acid-Based Fluorometric Sensors for Carbohydrates.[1] Current Organic Chemistry, 8(1), 1-1.
- Key Data: Discusses the utility of meta-substituted boronic acids in sensor design to optimize pH response.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited.[1] Journal of the American Chemical Society, 139(37), 13156–13165.
- Key Data: Definitive kinetic study on the instability of 2-fluorophenylboronic acid and the mechanism of protodeboron
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Capturing electronic substituent effect with effective atomic orbitals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01299F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. researchgate.net [researchgate.net]
benchmark reactions for testing the efficacy of (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
Topic: Benchmark Reactions for Testing the Efficacy of (3,5-Di-tert-butyl-4-fluorophenyl)boronic Acid
Executive Summary: The "Wide-Wing" Steric Challenge
(3,5-Di-tert-butyl-4-fluorophenyl)boronic acid represents a unique class of "wide-angle" sterically demanding substrates.[1] Unlike ortho-substituted boronic acids (e.g., mesityl) where the steric bulk directly blocks the boron center, the meta-positioned tert-butyl groups in this compound act as "wings."[1] They do not inhibit transmetallation with open electrophiles but create severe steric clashes when coupled with hindered partners or within confined catalytic pockets (e.g., porphyrins).[1]
This guide provides a standardized benchmarking suite to validate the efficacy, reactivity, and stability of this reagent. These protocols are designed to distinguish between intrinsic reactivity issues (purity/degradation) and steric mismatch (catalyst/substrate incompatibility).[1]
Part 1: The Benchmarking Suite
Benchmark A: Intrinsic Reactivity Assessment (The "Open" Test)
Objective: Verify the chemical quality of the reagent and its ability to undergo transmetallation under standard conditions. Rationale: Because the steric bulk is remote (meta), this compound should couple efficiently with unhindered electrophiles.[1] Failure here indicates reagent degradation (protodeboronation) or impurities, not steric failure.[1]
Protocol:
-
Substrates: (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (1.2 equiv) + 4-Bromoanisole (1.0 equiv).[1]
-
Catalyst System: Pd(PPh₃)₄ (5 mol%).[1]
-
Base/Solvent: Na₂CO₃ (2.0 equiv) in DME/H₂O (2:1), degassed.[1]
-
Conditions: 80°C for 4 hours.
Data Interpretation:
| Outcome | Yield | Diagnosis |
|---|---|---|
| Pass | > 90% | Reagent is high quality; "wings" do not impede open coupling.[1] |
| Marginal | 50-80% | Potential partial protodeboronation or catalyst poisoning.[1] |
| Fail | < 10% | Critical reagent degradation (likely to 1-fluoro-2,6-di-tert-butylbenzene).[1] |
Benchmark B: The Steric Ceiling Stress Test
Objective: Determine the "Steric Ceiling"—the limit of hindrance the reagent can tolerate in an electrophile. Rationale: The 3,5-di-tBu groups create a rotational barrier.[1] Coupling with an ortho-substituted aryl halide tests the catalyst's ability to force two bulky systems together (the "Wing Clash" effect).[1]
Protocol:
-
Substrates: (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid (1.5 equiv) + 2-Bromotoluene (1.0 equiv).[1]
-
Catalyst System:
-
Base/Solvent: K₃PO₄ (3.0 equiv) in Toluene/H₂O (10:1).[1]
-
Conditions: 100°C for 12 hours.
Data Interpretation:
| Catalyst System | Expected Yield | Insight |
|---|---|---|
| Pd(PPh₃)₄ | < 20% | Confirms the "Wing Clash."[1][2] Standard ligands cannot accommodate the combined bulk. |
| Pd-XPhos G3 | > 85% | Validates that specialized "flexible" ligands can overcome the 3,5-tBu steric barrier.[1] |
Benchmark C: Protodeboronation Stability Profile
Objective: Quantify the rate of C-B bond cleavage under basic conditions. Rationale: The 3,5-di-tBu groups are electron-donating, increasing electron density at the ipso-carbon.[1] While the 4-Fluoro group is withdrawing, the net effect often accelerates protodeboronation compared to simple PhB(OH)₂.
Protocol:
-
Setup: Dissolve Boronic Acid (0.1 M) in THF/H₂O (4:1) with K₂CO₃ (2 equiv).[1]
-
Internal Standard: 1,3,5-Trimethoxybenzene.
-
Monitoring: Heat to 60°C. Aliquot at t=0, 1h, 4h, 24h.
-
Analysis: 19F NMR (monitor disappearance of Ar-B signal ~ -110 ppm and appearance of Ar-H signal).
Part 2: Mechanism & Causality (Visualized)
The following diagram illustrates the "Wing Clash" phenomenon that dictates the reactivity of this specific boronic acid.
Caption: The "Wing Clash" Model: 3,5-di-tBu groups (red) allow coupling with open electrophiles (green) but physically block the catalyst approach for hindered electrophiles.[1]
Part 3: Comparative Data Summary
The following table summarizes expected performance metrics based on literature precedents for 3,5-di-tert-butylphenyl systems.
| Benchmark Test | Catalyst | Time (h) | Exp. Yield | Key Observation |
| Standard (Open) | Pd(PPh₃)₄ | 4 | 92% | High solubility in organic solvents aids reaction.[1] |
| Standard (Hindered) | Pd(PPh₃)₄ | 24 | < 15% | Reaction stalls; homocoupling of halide observed.[1] |
| Advanced (Hindered) | Pd-XPhos G3 | 12 | 88% | XPhos ligand creates a "pocket" that accommodates the tBu wings.[1] |
| Chan-Lam (N-Arylation) | Cu(OAc)₂/Pyridine | 48 | 45% | Slow.[1] Steric bulk inhibits the formation of the Cu(III) intermediate. |
Part 4: References
-
Steric Tolerance in Suzuki Coupling:
-
Steric Failure in Confined Pockets:
-
Title: Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling.[1]
-
Source:The Journal of Organic Chemistry.
-
Relevance: Establishes the "Steric Ceiling." 3,5-di-tBu-phenylboronic acid failed completely when coupled to hindered porphyrin pockets, whereas smaller analogs worked.[1]
-
-
Protodeboronation Mechanisms:
Sources
Safety Operating Guide
Personal protective equipment for handling (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid
Topic: Personal protective equipment for handling (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid Content Type: Technical Safety & Operational Guide
Executive Summary & Chemical Profile
Compound: (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid Class: Functionalized Aryl Boronic Acid Physical State: Solid (Crystalline powder) Primary Application: Suzuki-Miyaura cross-coupling, supramolecular assembly, and medicinal chemistry intermediate.
This guide provides a risk-based operational framework for handling (3,5-Di-tert-butyl-4-fluorophenyl)boronic acid.[1] While specific commodity Safety Data Sheets (SDS) may be rare for this precise derivative, its safety profile is established via read-across toxicology from its structural analogs: 4-fluorophenylboronic acid and 3,5-di-tert-butylphenylboronic acid [1, 2].
Critical Hazard Overview:
-
Health: Skin, eye, and respiratory tract irritant (H315, H319, H335).
-
Reactivity: Susceptible to protodeboronation under extreme pH; generally air-stable but best stored under inert atmosphere to prevent anhydride (boroxine) formation [3].
-
Physical: Combustible dust hazard if micronized.
Risk Assessment & Hazard Identification
Before entering the laboratory, the operator must acknowledge the specific chemical logic dictating the hazards.
| Hazard Class (GHS) | Code | Description | Mechanistic Insight |
| Skin Irritation | H315 | Causes skin irritation | Boronic acids are mild Lewis acids; interaction with skin moisture/lipids can cause dermatitis. The lipophilic tert-butyl groups may enhance dermal penetration [4]. |
| Eye Irritation | H319 | Causes serious eye irritation | Particulates are abrasive and chemically reactive with mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation of dust triggers inflammation in the upper respiratory tract. |
Personal Protective Equipment (PPE) Strategy
Core Directive: PPE selection is not static; it must adapt to the state of the chemical (Solid vs. Solution).
A. Hand Protection (Glove Logic)
-
Solid Handling: Nitrile Rubber (0.11 mm minimum) .
-
Reasoning: Nitrile provides excellent resistance to solid particulates and incidental contact.
-
-
Solution Handling: Solvent-Dependent Selection .
-
If dissolved in Dichloromethane (DCM) : Use PVA (Polyvinyl alcohol) or Silver Shield/4H laminates. Standard nitrile degrades rapidly in halogenated solvents.
-
If dissolved in THF/Ethers : Use Nitrile (double gloved) or Butyl Rubber for extended contact.
-
B. Respiratory Protection
-
Primary Control: Handling must occur inside a certified Chemical Fume Hood .
-
Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P2/N95 Particulate Respirator .
C. Eye & Body Protection
-
Eyes: Chemical Safety Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient for fine powders that can drift around lenses.
-
Body: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Synthetic blends should be avoided due to static charge accumulation which can disperse the powder.
D. PPE Decision Workflow
The following logic gate ensures correct PPE application during experimental workflows.
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and solvent compatibility.
Operational Handling Protocol
Step 1: Weighing & Transfer
-
The Challenge: The tert-butyl groups increase the hydrophobicity and "fluffiness" of the solid, making it prone to static cling.
-
Protocol:
-
Place the balance inside the fume hood or use a draft shield.
-
Use an antistatic gun on the weighing boat and spatula before contact.
-
Transfer slowly. If spillage occurs on the balance, wipe immediately with a damp tissue (water/surfactant) to prevent dust aerosolization.
-
Step 2: Reaction Setup (Suzuki Coupling Context)
-
Stoichiometry: Boronic acids are often used in slight excess (1.1–1.5 equiv) due to potential homocoupling or protodeboronation [5].
-
Base Sensitivity: This specific compound has a fluorine atom at the 4-position and bulky groups at 3,5.
-
Note: The 4-fluoro group is electron-withdrawing, which slightly activates the C-B bond toward hydrolysis. Avoid prolonged exposure to strong aqueous bases before the catalyst is added.
-
-
Degassing: Oxygen promotes homocoupling. Sparge solvents with Nitrogen or Argon for 15 minutes prior to adding the boronic acid [6].
Step 3: Storage
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. Boronic acids can dehydrate to form boroxines (anhydrides) over time; while reversible with water, this alters stoichiometry calculations.
Emergency Response & Decontamination
| Scenario | Immediate Action | Decontamination Logic |
| Skin Contact | Wash with soap and water for 15 min.[2] | Lipophilic residues require soap (surfactant) to solubilize; water alone is inefficient. |
| Eye Exposure | Rinse with water for 15 min; lift eyelids.[3] | Boronic acids are acidic; immediate dilution neutralizes pH effects. |
| Spill (Solid) | Cover with wet paper towel; scoop up. | Wetting prevents dust generation. Do not dry sweep. |
| Spill (Solution) | Absorb with vermiculite/sand. | Do not use combustible materials (sawdust) if the solvent is flammable. |
Waste Disposal & Deactivation
Disposal must comply with local environmental regulations regarding Boron and Fluorine compounds.
-
Segregation: Do not mix with general organic waste if your facility segregates Halogenated waste. This compound contains Fluorine.[2][4][5][6][7]
-
Labeling: Tag as "Organic Waste - Contains Fluorine and Boron."
-
Destruction Method: High-temperature incineration equipped with scrubbers (for HF capture) is the standard industrial disposal method for fluorinated organics [7].
-
Aqueous Waste: If aqueous washes are generated (e.g., from workup), check local limits for Boron discharge. If high, collect separately for hazardous disposal.
References
- Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. boronmolecular.com [boronmolecular.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 7. sites.pitt.edu [sites.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
